Potassium (2,4-dichlorophenyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(2,4-dichlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOPVJEJIORDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635467 | |
| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-38-0 | |
| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of potassium (2,4-dichlorophenyl)trifluoroborate, a valuable reagent in modern organic synthesis, particularly in the realm of cross-coupling reactions. This document details the synthetic protocols, expected characterization data, and key applications of this compound, tailored for professionals in chemical research and pharmaceutical development.
Introduction
Potassium organotrifluoroborates are a class of exceptionally stable and versatile organoboron compounds.[1][2] They serve as robust alternatives to the more sensitive boronic acids and esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] Their stability towards air and moisture, coupled with their ease of handling and purification, makes them highly attractive reagents in complex molecule synthesis.[4] this compound, with its substituted aromatic ring, is a valuable building block for the introduction of the 2,4-dichlorophenyl moiety in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Synthesis of this compound
The synthesis of this compound is reliably achieved through the reaction of 2,4-dichlorophenylboronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This method is a general and high-yielding route to a wide array of potassium aryltrifluoroborates.[4]
General Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of potassium aryltrifluoroborates.[7]
Materials:
-
2,4-Dichlorophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichlorophenylboronic acid in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring.
-
A white precipitate of this compound should form upon addition.
-
Continue stirring the mixture at room temperature for a specified time to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold water, methanol, and finally acetone to remove any unreacted starting materials and inorganic salts.
-
Dry the purified product under vacuum to yield this compound as a white, crystalline solid.
Characterization
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₃BCl₂F₃K |
| Molecular Weight | 252.90 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 202 °C[5] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates.[8][9] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or acetone-d₆.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring. The carbon atom attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹⁹F NMR: A single, typically broad resonance is expected for the three equivalent fluorine atoms of the trifluoroborate group. The chemical shift is generally in the range of -130 to -150 ppm relative to CFCl₃.
-
¹¹B NMR: A quartet is expected for the boron atom due to coupling with the three fluorine atoms. The chemical shift is typically in the range of 3-6 ppm.
Expected NMR Data Summary
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 7.0 - 8.0 | Multiplets |
| ¹³C | 120 - 140 | Singlets, one broad singlet (C-B) |
| ¹⁹F | -130 to -150 | Broad singlet or quartet |
| ¹¹B | 3 - 6 | Quartet |
3.2.2. Mass Spectrometry (MS)
While mass spectrometry of potassium salts can be challenging, techniques such as electrospray ionization (ESI) in negative mode should allow for the detection of the [(2,4-dichlorophenyl)BF₃]⁻ anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3.2.3. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. For this compound, this technique would confirm the tetrahedral geometry around the boron atom and provide precise bond lengths and angles. Although no specific crystal structure data for this compound was found, related structures of potassium aryltrifluoroborates have been reported.[10]
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
This reaction allows for the efficient synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. The stability and ease of use of this compound make it a superior choice over the corresponding boronic acid in many synthetic applications.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its straightforward preparation from the corresponding boronic acid and its remarkable stability make it an attractive building block for the introduction of the 2,4-dichlorophenyl group. This guide provides the essential information for its synthesis, characterization, and application, serving as a vital resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific spectral and crystallographic data of this compound would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. potassium (2,4-dichlorophenyl)-trifluoroboranuide - 192863-38-0 - Structure, Synthesis, Properties [organoborons.com]
- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potassium (2,4-dichlorophenyl)trifluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (2,4-dichlorophenyl)trifluoroborate is a versatile and stable organoboron compound with significant applications in organic synthesis, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling, and an exploration of its reactivity and functional group tolerance. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this important synthetic building block.
Introduction
Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis. Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them exceptionally easy to handle and store, offering significant advantages in terms of practicality and reproducibility in synthetic workflows.[1][2] Among these, this compound serves as a key building block for the introduction of the 2,4-dichlorophenyl moiety, a common structural motif in pharmaceuticals and agrochemicals. This document outlines the core physicochemical properties and synthetic utility of this reagent.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
Physical Properties
The known physical characteristics of the compound are summarized in Table 1. The compound is typically a solid at room temperature.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 192863-38-0 | [3] |
| Molecular Formula | C₆H₃BCl₂F₃K | [3] |
| Molecular Weight | 252.9 g/mol | [3] |
| Melting Point | 202 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Poorly soluble in most organic solvents; soluble in methanol, acetonitrile, and water. | [4] |
| Density | Data not available |
Chemical Properties
This compound exhibits the characteristic stability of organotrifluoroborate salts.[1][2] Key chemical properties are outlined below:
-
Stability: The compound is stable to air and moisture, allowing for ease of handling and long-term storage under ambient conditions.[1][5][6] This contrasts with the often hygroscopic and less stable nature of the corresponding boronic acid.
-
Reactivity: While stable, the trifluoroborate salt acts as a potent source of the 2,4-dichlorophenyl nucleophile in the presence of a suitable catalyst, most notably in palladium-catalyzed cross-coupling reactions.[1] The trifluoroborate group is believed to slowly hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.
-
Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid contact with strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The most common method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1][7]
Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Procedure (General):
-
Dissolution: In a suitable flask, dissolve 2,4-dichlorophenylboronic acid (1.0 equiv) in methanol.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ≥3.0 equiv). A precipitate should form.
-
Stirring: Allow the mixture to stir at room temperature for a specified period (typically 1-4 hours) to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.
Note: This is a generalized procedure. Optimization of solvent volumes, reaction time, and temperature may be necessary for optimal yield and purity.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds.
Reaction Workflow:
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Procedure (Representative):
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.1-1.5 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%), a suitable ligand (e.g., SPhos, RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Reactivity and Functional Group Tolerance
Potassium organotrifluoroborates are known to be compatible with a wide range of functional groups, making them highly versatile reagents in complex molecule synthesis.
Signaling Pathway of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The 2,4-dichlorophenyl moiety is generally stable under typical Suzuki-Miyaura conditions. The reaction is known to tolerate a variety of functional groups on the coupling partner, including:
-
Esters
-
Ketones
-
Aldehydes
-
Nitriles
-
Amides
-
Ethers
-
Halogens (other than the coupling site)
The electronic nature of the substituents on the coupling partner can influence the reaction rate, with electron-withdrawing groups often accelerating the reaction.
Conclusion
This compound is a stable, easy-to-handle, and effective reagent for the introduction of the 2,4-dichlorophenyl group in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions, coupled with its broad functional group tolerance, makes it an invaluable tool for chemists in academia and industry, particularly in the synthesis of complex molecules for drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. potassium (2,4-dichlorophenyl)-trifluoroboranuide - 192863-38-0 - Structure, Synthesis, Properties [organoborons.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Spectroscopic Characterization of Potassium (2,4-dichlorophenyl)trifluoroborate (CAS 192863-38-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic properties and analytical methodologies for the characterization of Potassium (2,4-dichlorophenyl)trifluoroborate (CAS No. 192863-38-0). Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages established knowledge of closely related potassium aryltrifluoroborate salts to predict spectral features and outline detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers in the planning and execution of analytical studies involving this compound.
Chemical Identity
-
Chemical Name: this compound
-
CAS Number: 192863-38-0
-
Molecular Formula: C₆H₃BCl₂F₃K
-
Molecular Weight: 252.90 g/mol
-
Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)
Predicted Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | |||
| Aromatic-H | 7.0 - 8.0 | m | The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. |
| ¹³C NMR | |||
| Aromatic C-Cl | 130 - 140 | s | |
| Aromatic C-H | 125 - 135 | s | |
| Aromatic C-B | 120 - 130 (broad) | s | The signal for the carbon attached to the boron atom is often broadened due to the quadrupolar relaxation of the boron nucleus. |
Table 2: Predicted ¹⁹F and ¹¹B NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹⁹F NMR | -130 to -150 | q | The fluorine atoms will likely appear as a quartet due to coupling with the ¹¹B nucleus. |
| ¹¹B NMR | 0 to 10 | q | The boron atom is expected to show a quartet due to coupling with the three fluorine atoms. |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1150 - 950 | B-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 800 - 600 | Aromatic C-H out-of-plane bend | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Expected Ion | m/z | Notes |
| ESI (-) | [C₆H₃BCl₂F₃]⁻ | 213.96 | This represents the anionic trifluoroborate portion of the molecule. |
| ESI (+) | K⁺ | 38.96 |
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for potassium organotrifluoroborates due to their good solubility.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample beam and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes. In negative ion mode, the trifluoroborate anion [C₆H₃BCl₂F₃]⁻ is expected to be observed. In positive ion mode, the potassium cation K⁺ will be detected.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the ion of interest.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to Potassium (2,4-dichlorophenyl)trifluoroborate for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Potassium (2,4-dichlorophenyl)trifluoroborate, a key reagent in modern synthetic chemistry. It details its molecular structure, properties, and significant applications, with a focus on its role in the formation of carbon-carbon bonds critical for the development of novel pharmaceutical compounds. This document also offers detailed experimental protocols and visual diagrams to support its practical application in a laboratory setting.
Core Concepts: Molecular Structure and Properties
This compound is an organoboron compound that has gained significant traction as a stable and versatile nucleophilic partner in cross-coupling reactions. Its enhanced stability compared to boronic acids makes it a preferred reagent in many synthetic applications, particularly in the pharmaceutical industry.
Molecular Formula: C₆H₃BCl₂F₃K[1]
Molecular Weight: 252.9 g/mol [1]
Chemical Structure:
The structure consists of a potassium cation and a (2,4-dichlorophenyl)trifluoroborate anion. In the anion, a boron atom is bonded to a 2,4-dichlorophenyl group and three fluorine atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 192863-38-0 | [1] |
| Physical Form | White to off-white powder or crystals | |
| Melting Point | 202 °C | [1] |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, room temperature |
Key Applications in Synthetic Chemistry
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
Advantages of Potassium Organotrifluoroborates:
Potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, offer several advantages over their boronic acid counterparts:
-
Enhanced Stability: They are crystalline solids that are stable to both air and moisture, simplifying handling and storage.[2]
-
Stoichiometric Efficiency: Their stability reduces decomposition, allowing for the use of near-stoichiometric amounts in reactions.
-
Broad Reaction Scope: They are effective in coupling with a wide range of aryl and heteroaryl halides and triflates.
These properties make them highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a general, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate, such as this compound, with an aryl halide. This protocol is based on established methodologies for similar compounds.
Table 2: Reagents and Materials for Suzuki-Miyaura Cross-Coupling
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Nucleophilic partner | Sigma-Aldrich, BLD Pharm |
| Aryl halide (e.g., Aryl bromide or chloride) | Electrophilic partner | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor | Various |
| RuPhos | Ligand | Various |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | Various |
| Toluene and Water or Ethanol | Solvent system | Various |
| Anhydrous Sodium Sulfate | Drying agent | Various |
| Ethyl Acetate | Extraction solvent | Various |
| Silica Gel | for Column Chromatography | Various |
| Schlenk tube or microwave vial | Reaction vessel | Various |
| Magnetic stirrer and stir bar | Agitation | Various |
| Argon or Nitrogen source | Inert atmosphere | Various |
Detailed Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube or microwave vial equipped with a magnetic stir bar, combine this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., potassium carbonate, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%). Add this mixture to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The use of a potassium organotrifluoroborate requires an initial hydrolysis step to form the corresponding boronic acid, which then enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cycle Explanation:
-
Hydrolysis: The this compound first undergoes hydrolysis in the presence of a base to form the corresponding boronic acid.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Conclusion
This compound is a highly stable and efficient reagent for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds. Its ease of handling and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers and professionals in drug discovery and development. The provided protocols and mechanistic insights serve as a practical guide for the successful implementation of this reagent in the laboratory.
References
Navigating the Solubility Landscape of Potassium (2,4-dichlorophenyl)trifluoroborate: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Potassium (2,4-dichlorophenyl)trifluoroborate in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data and presents a detailed protocol for the experimental determination of its solubility, addressing a notable gap in publicly available quantitative data.
Executive Summary
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This guide consolidates the general solubility characteristics of potassium organotrifluoroborates and provides a robust experimental framework for determining precise solubility data for the title compound.
General Solubility Profile
Potassium organotrifluoroborates, as a class of compounds, exhibit a predictable solubility pattern dictated by their ionic nature. While specific quantitative solubility data for this compound is not extensively documented in scientific literature, a general qualitative understanding can be summarized as follows:
-
High Solubility: These salts are generally soluble in polar aprotic solvents.
-
Moderate to Low Solubility: They often show some solubility in polar protic solvents.
-
Insoluble or Sparingly Soluble: Nonpolar organic solvents are typically poor solvents for potassium organotrifluoroborates.
This general behavior is crucial for selecting appropriate solvent systems for reactions and purifications. For instance, the low solubility in nonpolar solvents can be exploited for product precipitation and isolation.
Quantitative Solubility Data
As of the publication of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in various organic solvents is not available in peer-reviewed journals or chemical databases. The following tables are presented as templates for researchers to populate with experimentally determined data.
Table 1: Solubility of this compound in Polar Aprotic Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) |
| Dimethylformamide (DMF) | 73.09 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Data to be determined | Data to be determined |
| Acetonitrile (MeCN) | 41.05 | Data to be determined | Data to be determined |
| Acetone | 58.08 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 72.11 | Data to be determined | Data to be determined |
Table 2: Solubility of this compound in Polar Protic Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) |
| Methanol (MeOH) | 32.04 | Data to be determined | Data to be determined |
| Ethanol (EtOH) | 46.07 | Data to be determined | Data to be determined |
| Isopropanol (IPA) | 60.10 | Data to be determined | Data to be determined |
| Water (H₂O) | 18.02 | Data to be determined | Data to be determined |
Table 3: Solubility of this compound in Nonpolar Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) |
| Toluene | 92.14 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | 84.93 | Data to be determined | Data to be determined |
| Diethyl Ether | 74.12 | Data to be determined | Data to be determined |
| Hexanes | (mixture) | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[1][2] This procedure involves agitating an excess amount of the solid in the solvent at a controlled temperature until equilibrium is reached.[1][2] The concentration of the dissolved solid in the supernatant is then measured.
4.1 Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot using a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.
4.3 Visualization of the Experimental Workflow
References
A Technical Guide to Potassium Organotrifluoroborates: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and synthetic utility of potassium organotrifluoroborates. These versatile and stable reagents have emerged as powerful tools in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. This document provides a comprehensive overview of their development, detailed experimental protocols for their preparation, and their application in key chemical transformations, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Discovery and Historical Context
The journey of potassium organotrifluoroborates from laboratory curiosities to indispensable synthetic reagents has been a gradual one, marked by key discoveries that unlocked their potential.
The first documented preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss. However, for several decades, these compounds remained largely of academic interest. A significant turning point came in the 1960s with the recognition of their exceptional stability compared to their organoborane precursors.[1] Unlike many organoboranes, which are susceptible to decomposition by air and moisture due to the vacant p-orbital on the boron atom, potassium organotrifluoroborates exhibit remarkable stability, allowing for indefinite storage at room temperature without special precautions.[1]
A pivotal advancement in the accessibility and utility of potassium organotrifluoroborates occurred in 1995 when E. Vedejs and his colleagues reported a highly efficient method for their synthesis using potassium hydrogen difluoride (KHF2) as a fluorinating agent for trivalent boron reagents.[1] This development paved the way for the broader adoption of these reagents in synthetic chemistry. Shortly after, in 1996, the research group of Jean-Pierre Genet demonstrated the application of potassium organotrifluoroborates as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, a discovery that has had a profound impact on the field.[2]
Professor Gary Molander and his research group have been instrumental in the extensive development of the chemistry of organotrifluoroborates, expanding their scope and application in a wide array of chemical transformations. Their work has solidified the position of potassium organotrifluoroborates as superior alternatives to other organoboron reagents in many synthetic contexts.[3]
Synthesis of Potassium Organotrifluoroborates
The increased accessibility of potassium organotrifluoroborates is largely due to the development of reliable and efficient synthetic methodologies. Several key approaches are summarized below.
From Organoboronic Acids
The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding organoboronic acid with potassium hydrogen difluoride (KHF2). This method, popularized by Vedejs, is highly efficient and often provides quantitative yields.[1]
General Experimental Protocol:
To a solution of the organoboronic acid in a suitable solvent such as methanol or a mixture of methanol and water, an aqueous solution of potassium hydrogen difluoride (KHF2) is added. The reaction mixture is typically stirred at room temperature until the reaction is complete. The resulting potassium organotrifluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.
Table 1: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | >95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | >95 | [1] |
| 3 | 3-Fluorophenylboronic acid | Potassium 3-fluorophenyltrifluoroborate | >95 | [1] |
| 4 | 2-Thienylboronic acid | Potassium 2-thienyltrifluoroborate | >95 | [1] |
Via Transmetalation Reactions
Potassium organotrifluoroborates can also be synthesized through transmetalation reactions, where an organometallic reagent (e.g., an organolithium or Grignard reagent) is reacted with a trialkyl borate, followed by treatment with KHF2. This approach is particularly useful for preparing organotrifluoroborates that are not readily accessible from the corresponding boronic acids.[1][2]
Logical Workflow for Transmetalation Synthesis:
References
A Technical Guide to Potassium (2,4-dichlorophenyl)trifluoroborate: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Potassium (2,4-dichlorophenyl)trifluoroborate, a versatile reagent in modern organic synthesis, particularly within the pharmaceutical industry. This document details its commercial availability, provides a thorough experimental protocol for its synthesis, and explores its applications in drug discovery and development, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability and Suppliers
This compound (CAS No. 192863-38-0) is readily available from a variety of chemical suppliers specializing in research and development chemicals. The compound is typically supplied as a solid with purity levels of 95% or higher. Researchers can procure this reagent in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger-scale process development.
Below is a summary of prominent suppliers and their typical product specifications:
| Supplier | Product Code/CAS No. | Purity | Available Quantities |
| Alfa Chemistry | 192863-38-0 | >95% | g to kg |
| BLD Pharmatech Ltd. | 192863-38-0 | ≥95% | g to kg |
| Fluorochem | F219128 | 95% | g to kg[1] |
| Santa Cruz Biotechnology | sc-231045 | Not specified | g |
Physicochemical and Safety Data
Understanding the physical, chemical, and safety properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 192863-38-0 | [2] |
| Molecular Formula | C₆H₃BCl₂F₃K | [2] |
| Molecular Weight | 252.9 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 202 °C | [2] |
| Purity | Typically ≥95% | [1] |
Safety Information:
Synthesis of this compound
The primary method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). A key reference for the synthesis of this compound is found in the European Journal of Organic Chemistry, 1999, vol. 8, p. 1875-1884.[2] The following is a detailed, generalized experimental protocol based on established procedures for the synthesis of potassium aryltrifluoroborates.
Experimental Protocol: Synthesis from (2,4-dichlorophenyl)boronic acid
This protocol outlines the conversion of (2,4-dichlorophenyl)boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
(2,4-dichlorophenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,4-dichlorophenyl)boronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate safety precautions.
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate should begin to form.
-
Allow the reaction mixture to stir at room temperature for a few hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold acetone to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound product under vacuum to a constant weight.
Diagram of the Synthesis Workflow:
Applications in Drug Development and Medicinal Chemistry
Potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, are highly valued in drug discovery and development primarily for their application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.
The advantages of using potassium trifluoroborates over traditional boronic acids include their enhanced stability towards air and moisture, which simplifies handling and storage, and often leads to more reproducible reaction outcomes.[3]
Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura coupling, this compound serves as the organoboron nucleophile, which is coupled with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base. The 2,4-dichloro substitution pattern on the phenyl ring makes this reagent a valuable building block for introducing this specific moiety into a target molecule, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its potency, selectivity, and metabolic stability.
Diagram of a Typical Suzuki-Miyaura Coupling:
While specific examples of blockbuster drugs synthesized using this compound are not prominently featured in publicly accessible literature, the utility of structurally similar aryltrifluoroborates in the synthesis of a wide range of biologically active compounds is well-documented. The 2,4-dichlorophenyl motif is present in numerous pharmaceuticals, and this reagent provides a reliable and efficient method for its incorporation.
Conclusion
This compound is a commercially available and highly useful reagent for organic synthesis, particularly in the context of drug discovery and development. Its stability, ease of handling, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for medicinal chemists. The straightforward synthesis from the corresponding boronic acid further enhances its accessibility. As the demand for efficient and robust synthetic methodologies in the pharmaceutical industry continues to grow, the importance of reagents like this compound is set to increase.
References
Safety data sheet (SDS) and handling precautions for Potassium (2,4-dichlorophenyl)trifluoroborate
Disclaimer: A specific Safety Data Sheet (SDS) for Potassium (2,4-dichlorophenyl)trifluoroborate was not located. The following guide is compiled based on data from structurally similar compounds, primarily Potassium (3,4-dichlorophenyl)trifluoroborate. This information should be used as a reference for trained professionals and is not a substitute for a compound-specific risk assessment.
Hazard Identification and Classification
This compound is anticipated to be an irritant. Based on data for analogous compounds, it is classified as a hazardous chemical.[1] The primary hazards are associated with skin, eye, and respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Pictogram:
-
GHS07: Exclamation mark[2]
Quantitative Hazard Classification Data
| Hazard Class | Category | GHS Code | Source |
| Skin Corrosion/Irritation | 2 | H315 | Fisher Sci.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Fisher Sci.[1] |
| Specific target organ toxicity — single exposure | 3 | H335 | Fisher Sci.[1] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BCl₂F₃K | Ambeed, Inc. |
| Molecular Weight | 252.9 g/mol | Ambeed, Inc. |
| Physical Form | Solid | Ambeed, Inc. |
| Purity | Typically ≥98% | Ambeed, Inc. |
| Storage Temperature | Room temperature, under inert atmosphere | Ambeed, Inc. |
Experimental Protocols: Safe Handling and Use
Strict adherence to safety protocols is mandatory when handling this compound. Researchers must perform a thorough risk assessment before beginning any experimental work.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[4]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is critical to minimize exposure.
| PPE Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles (conforming to EN 166 or NIOSH standards). A face shield may be required for splash hazards. | Fisher Sci.[1], TCI[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Breakthrough time must be considered. | Fisher Sci.[1], TCI[3] |
| Skin/Body Protection | Long-sleeved laboratory coat. Protective boots may be necessary depending on the scale of work. | Fisher Sci.[1], TCI[3] |
| Respiratory Protection | For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | Fisher Sci.[1], TCI[3] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[4] Wash hands thoroughly after handling.[3] Prevent dust formation and dispersion.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from incompatible materials such as strong oxidizing agents and acids.[3][5] Storing under an inert atmosphere is recommended.[2]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure. Ensure medical personnel are aware of the material involved.[1]
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] | Fisher Sci.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] | Fisher Sci.[1] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] | Fisher Sci.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][4] | Fisher Sci.[1] |
Notes to Physician: Treat symptomatically.[1]
Accidental Release and Disposal
Spill Containment and Cleanup
-
Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described in Section 3.2. Evacuate unnecessary personnel from the area.[1][3]
-
Environmental Precautions: Prevent the material from entering drains or water systems.[3][6]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal. Avoid generating dust.[1][3]
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7] The material should be disposed of at an approved waste disposal plant.[6]
Visual Workflow Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: Standard workflow for handling this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. Potassium (3,4-dichlorophenyl)trifluoroborate | 850623-68-6 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. api.henkeldx.com [api.henkeldx.com]
A Technical Guide to the Applications of Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2,4-dichlorophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron compound that has emerged as a versatile and advantageous reagent in modern organic synthesis. As a derivative of (2,4-dichlorophenyl)boronic acid, it offers enhanced stability and ease of handling, making it a superior alternative to its boronic acid counterpart in many applications, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its utility is most pronounced in the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries.[3][4] The 2,4-dichloro substitution pattern on the phenyl ring provides a valuable building block for the synthesis of complex molecules with specific electronic and steric properties, finding extensive use in the development of bioactive compounds and new chemical entities.[5][6]
This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. It includes detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of key chemical processes to support researchers in leveraging this powerful synthetic tool.
Synthesis of this compound
Potassium organotrifluoroborates are readily prepared from their corresponding boronic acids. The synthesis of this compound is a straightforward procedure involving the reaction of (2,4-dichlorophenyl)boronic acid with potassium hydrogen fluoride (KHF₂).[3][7] This method is highly efficient and avoids the need for handling hazardous reagents like hydrofluoric acid.[8]
Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates
-
To a solution of the (2,4-dichlorophenyl)boronic acid in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂) is added.
-
The reaction mixture is stirred at room temperature, during which time the this compound salt precipitates out of the solution.
-
The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol or diethyl ether), and dried under vacuum to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the 2,4-dichlorophenyl group and a variety of electrophilic partners, typically aryl, heteroaryl, or vinyl halides and triflates. The stability and high functional group tolerance of potassium trifluoroborate salts make them particularly well-suited for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients.[4][9]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involving a potassium aryltrifluoroborate is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the this compound is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which is thought to promote the formation of a more reactive boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
A reaction vessel is charged with this compound, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.
-
The reaction mixture is heated to the specified temperature (typically 80-110 °C) for a designated period (ranging from a few hours to overnight).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
Quantitative Data from Literature
The following tables summarize the reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using (2,4-dichlorophenyl)boronic acid, which serves as a close proxy for the reactivity of its potassium trifluoroborate salt.
| Electrophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indole derivative | Pd(PPh₃)₄, LiCl | Na₂CO₃ | Toluene/Ethanol | 105 | 4 | 30 | [6] |
| 2-Bromo-pyrroloquinoline derivative | Pd(0) species | - | - | - | - | - | [5] |
| 8-Bromo-benzo[10]annulene derivative | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 90 | 3 | - | [8] |
| 3-Bromo-benzothiazole derivative | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Reflux | 24 | - | [11] |
Applications in Medicinal Chemistry and Drug Development
The 2,4-dichlorophenyl motif is a common structural feature in many biologically active molecules and pharmaceutical candidates. Consequently, this compound and its corresponding boronic acid are valuable reagents in drug discovery and development.
-
Serotonin Agonists and Antagonists: The (2,4-dichlorophenyl) group has been incorporated into substituted pyrroloquinolines and pyridoquinolines, which act as serotonin agonists and antagonists. These compounds are investigated for the treatment of central nervous system disorders such as obesity, anxiety, and depression.[5]
-
Dipeptidyl Peptidase IV (DPP4) Inhibitors: In the development of novel treatments for type 2 diabetes, a 2,4-dichlorophenyl group was introduced into an indole scaffold to create potent and selective DPP4 inhibitors.[6]
-
Anticancer Agents: The synthesis of benzocycloheptene derivatives as potential anticancer agents has utilized (2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling to construct the core structure.[8]
-
Antiviral Agents: As part of the development of TMPRSS2 inhibitors for the treatment of viral infections, (2,4-dichlorophenyl)boronic acid was used to synthesize complex benzimidamide derivatives.[11]
Caption: Key therapeutic areas benefiting from this reagent.
Conclusion
This compound is a highly stable, versatile, and efficient reagent for the introduction of the 2,4-dichlorophenyl moiety in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has facilitated the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. The ease of preparation and handling of this reagent, combined with the robustness of the Suzuki-Miyaura reaction, ensures its continued importance in both academic research and industrial drug development. The protocols and data presented in this guide offer a solid foundation for scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chloro-6-(2,4-dichlorophenyl)pyridazine | 93181-86-3 | Benchchem [benchchem.com]
- 11. US20240132457A1 - 3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsufonamido)ethyl)benzimidamide derivatives and related compounds as tmprss2 inhibitors for the treatment of viral infections - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Potassium (2,4-dichlorophenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. While boronic acids are traditionally employed, their handling and stability can be challenging. Potassium organotrifluoroborates have emerged as robust and versatile alternatives, offering enhanced stability to air and moisture, which simplifies storage and handling.[1] Potassium (2,4-dichlorophenyl)trifluoroborate is a valuable building block for introducing the 2,4-dichlorophenyl moiety, a common structural motif in biologically active compounds. These application notes provide detailed protocols and data to facilitate the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline solids that are stable to both air and moisture, eliminating the need for specialized handling techniques.
-
Ease of Handling: Their solid nature and stability make them easier to weigh and dispense accurately.
-
Improved Stoichiometry: Unlike boronic acids, which can exist as mixtures of the monomer, trimeric anhydride (boroxine), and other oligomeric forms, potassium trifluoroborates are well-defined monomeric species, allowing for more precise stoichiometric control in reactions.
-
Reduced Protodeboronation: The trifluoroborate group is less susceptible to premature cleavage (protodeboronation) under reaction conditions compared to the boronic acid group.
Reaction Principle
The Suzuki-Miyaura reaction catalyzed by palladium complexes involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] In the case of potassium organotrifluoroborates, it is generally accepted that the trifluoroborate salt undergoes slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid in situ, which then participates in the catalytic cycle.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium (2,4-dichlorophenyl)trifluoroborate with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (2,4-dichlorophenyl)trifluoroborate with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2,4-dichlorobiphenyl derivatives, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] Potassium organotrifluoroborates have emerged as superior coupling partners compared to boronic acids due to their enhanced stability to air and moisture, ease of handling, and often improved reactivity.[1][4] this compound is a valuable reagent for introducing the 2,4-dichlorophenyl group, a common fragment in biologically active molecules.
This document outlines optimized reaction conditions, detailed experimental protocols, and the expected outcomes for the coupling of this compound with various aryl halides, including electron-rich, electron-poor, and sterically hindered substrates.
Reaction Principle
The palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The general scheme for the Suzuki-Miyaura coupling is depicted below.
Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the cross-coupling of this compound with various aryl bromides and chlorides.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF/H₂O (3:1) | 80 | 24 | 85 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 78 |
| 5 | 1-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 20 | 89 |
Table 2: Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 24 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | t-BuOH/H₂O (5:1) | 100 | 24 | 75 |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (4) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 110 | 36 | 68 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 120 | 36 | 65 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | t-BuOH/H₂O (5:1) | 100 | 24 | 72 |
Experimental Protocols
General Protocol for Cross-Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.05 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos) (4-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the appropriate solvent and degassed water via syringe.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) and dissolve in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Place the reaction vial in a preheated oil bath and stir at the specified temperature for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichlorobiphenyl derivative.
Protocol for Cross-Coupling with Aryl Chlorides
The procedure for aryl chlorides is similar to that for aryl bromides, but typically requires a more active catalyst system, higher temperatures, and longer reaction times due to the lower reactivity of the C-Cl bond. The use of bulky, electron-rich phosphine ligands such as RuPhos or XPhos is often necessary to achieve good yields.[5]
Conclusion
The palladium-catalyzed cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of a wide range of 2,4-dichlorobiphenyl derivatives. The use of stable and easy-to-handle potassium trifluoroborate salts offers significant advantages over traditional boronic acids. The protocols provided herein serve as a valuable starting point for researchers in synthetic and medicinal chemistry, enabling the efficient construction of complex molecules for various applications. Further optimization of reaction conditions may be necessary for particularly challenging substrates.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. First cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Potassium (2,4-dichlorophenyl)trifluoroborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Potassium (2,4-dichlorophenyl)trifluoroborate as a reagent in organic synthesis, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the protocols and data presented herein are based on established methods for structurally and electronically similar potassium aryltrifluoroborates, particularly those with electron-withdrawing substituents.
Introduction to this compound
This compound is a member of the versatile class of organotrifluoroborate salts. These reagents have gained significant traction in modern organic synthesis as stable, crystalline, and easy-to-handle alternatives to boronic acids and their esters.[1] Their enhanced stability towards air and moisture simplifies storage and handling procedures, making them particularly attractive for applications in medicinal chemistry and process development where reproducibility and operational simplicity are paramount. The 2,4-dichlorophenyl moiety is a common structural motif in pharmaceuticals and agrochemicals, and this reagent serves as a valuable building block for the introduction of this functional group.
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. In this reaction, the trifluoroborate salt acts as the nucleophilic partner, coupling with a variety of organic halides and triflates in the presence of a palladium catalyst and a base to form biaryl structures.
Advantages of Using Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates offer several key advantages over traditional organoboron reagents:
-
Enhanced Stability: They are generally crystalline solids that are stable to air and moisture, allowing for long-term storage without special precautions.[1]
-
Ease of Handling: Their solid nature and stability make them easier to weigh and handle compared to often hygroscopic and less stable boronic acids.
-
Improved Stoichiometry: Due to their reduced propensity for protodeboronation under reaction conditions, they can often be used in near-stoichiometric amounts, improving the atom economy of the process.
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl halides, including challenging substrates that may be problematic with other organoboron reagents.[2][3]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium aryltrifluoroborate is depicted below. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium (2,4-dichlorophenyl)trifluoroborate with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and generalized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium (2,4-dichlorophenyl)trifluoroborate with a variety of heteroaryl chlorides. This reaction is a powerful tool for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceutical compounds and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including their high stability to air and moisture, ease of handling, and the use of near-stoichiometric amounts.[1] This document outlines the general conditions and a detailed protocol for the coupling of this compound with various heteroaryl chlorides, which are often more readily available and cost-effective than their bromide or iodide counterparts.[2][3]
Reaction Principle
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the heteroaryl chloride to a Pd(0) species, followed by transmetalation with the this compound and subsequent reductive elimination to yield the desired coupled product and regenerate the active catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency, particularly with less reactive heteroaryl chlorides.
Generalized Reaction Conditions
While specific optimization is often necessary for each unique substrate combination, the following table summarizes the generally effective conditions for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with heteroaryl chlorides, based on established literature for similar reactions.[1][2][4][5][6][7]
| Parameter | General Range/Examples | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice. The selection may depend on the ligand used. |
| Ligand | RuPhos, SPhos, XPhos, n-BuPAd₂ | Bulky, electron-rich phosphine ligands are generally required for the coupling of aryl chlorides.[2][5] RuPhos and SPhos have shown broad applicability.[1][2][5] |
| Catalyst Loading | 1-5 mol % Pd | Higher loadings (3-5 mol %) may be necessary for challenging or unreactive heteroaryl chlorides.[1][4] |
| Ligand Loading | 1.5-2 times the Pd loading | A ligand-to-metal ratio of 1.5:1 to 2:1 is typical. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.[4] K₂CO₃ is a common and effective choice.[2] |
| Base Equivalents | 2-3 equivalents | Typically, 2 to 3 equivalents of base relative to the limiting reagent are used. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, CPME/H₂O | A mixture of an organic solvent and water is commonly employed.[2][4] Toluene/H₂O (e.g., 10:1 v/v) is a robust and frequently used system.[2] |
| Temperature | 80-110 °C | Elevated temperatures are generally required to promote the oxidative addition of the heteroaryl chloride. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
| Reactant Ratio | 1.0-1.2 equivalents of this compound | A slight excess of the trifluoroborate salt is often used to ensure complete consumption of the heteroaryl chloride. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride.
Materials:
-
This compound
-
Heteroaryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.1-1.2 equivalents), the heteroaryl chloride (1.0 equivalent, e.g., 0.5 mmol), palladium(II) acetate (2 mol %, 0.01 mmol), RuPhos (4 mol %, 0.02 mmol), and potassium carbonate (3.0 equivalents, 1.5 mmol).
-
Solvent Addition: Add anhydrous toluene and degassed deionized water in a 10:1 ratio to achieve a final concentration of 0.25 M with respect to the heteroaryl chloride.
-
Reaction: Seal the reaction vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired (2,4-dichlorophenyl)-substituted heteroaryl product.
Visual Representations
Diagram 1: General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the coupling reaction.
Discussion and Scope
The reaction conditions outlined above are expected to be applicable to a range of heteroaryl chlorides. Based on literature precedents for similar couplings, substrates such as chloropyridines, chloropyrimidines, chloropyrazines, and chloroquinolines are potential candidates for this transformation.[2][4][8] The electronic properties and steric hindrance of the heteroaryl chloride will influence the reaction efficiency. Electron-poor heteroaryl chlorides are generally more reactive in the oxidative addition step. For particularly challenging substrates, screening of different ligands (e.g., SPhos, XPhos) and bases (e.g., Cs₂CO₃) may be necessary to achieve optimal results.[2][4][5] It is crucial to perform small-scale test reactions to determine the ideal conditions for a specific heteroaryl chloride substrate before proceeding to a larger scale.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Applications of Potassium (2,4-dichlorophenyl)trifluoroborate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2,4-dichlorophenyl)trifluoroborate is a versatile and highly stable organoboron reagent that has found significant application in medicinal chemistry. As a derivative of boronic acid, it serves as a key building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents.[1] Its stability to air and moisture, coupled with its high reactivity in cross-coupling reactions, makes it an attractive alternative to the more sensitive boronic acids.[2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the synthesis of kinase inhibitors.
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many drug molecules. The 2,4-dichlorophenyl moiety is a common structural motif in a variety of biologically active compounds, including inhibitors of kinases such as MEK.
Key Application: Synthesis of Kinase Inhibitor Scaffolds
The 2,4-dichlorophenyl group is a key pharmacophore in several kinase inhibitors. A prominent example is Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[7][8] The synthesis of Trametinib and its analogs often involves the coupling of a 2,4-dichlorophenyl unit to a heterocyclic core. This compound is an excellent reagent for this purpose, offering high yields and functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Trametinib-like Core
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic heterocyclic chloride, representing a key step in the synthesis of a Trametinib-like kinase inhibitor.
Reaction Scheme:
Materials:
-
This compound
-
Heterocyclic chloride (e.g., a substituted pyrimidine or pyridine derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add the heterocyclic chloride (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add palladium(II) acetate (2 mol %) and RuPhos (4 mol %).
-
The flask is sealed with a rubber septum and purged with nitrogen or argon for 15 minutes.
-
Add degassed toluene and degassed water in a 10:1 ratio (to achieve a 0.25 M concentration of the limiting reactant).
-
The reaction mixture is stirred vigorously and heated to 80 °C under a nitrogen or argon atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation:
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Value/Condition | Note |
| Reactants | ||
| Heterocyclic Chloride | 1.0 equiv | Limiting reagent |
| This compound | 1.2 equiv | Slight excess to ensure complete consumption of the electrophile |
| Catalyst System | ||
| Palladium(II) acetate (Pd(OAc)₂) | 2 mol % | Palladium source |
| RuPhos | 4 mol % | Buchwald phosphine ligand, effective for aryl chlorides |
| Base | ||
| Potassium carbonate (K₂CO₃) | 3.0 equiv | Inorganic base |
| Solvent | ||
| Toluene/Water | 10:1 (v/v) | Biphasic solvent system |
| Reaction Conditions | ||
| Temperature | 80 °C | |
| Atmosphere | Nitrogen or Argon | To prevent oxidation of the catalyst |
| Reaction Time | 24 h | Typical duration, monitor for completion |
| Expected Yield | 70-95% | Dependant on the specific heterocyclic chloride used |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor core using a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
MAPK/ERK Signaling Pathway Diagram
Molecules synthesized using this compound, such as Trametinib, often target key components of cellular signaling pathways implicated in cancer. Trametinib is an inhibitor of MEK1 and MEK2, which are central kinases in the MAPK/ERK pathway.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK.
Conclusion
This compound is a valuable reagent in medicinal chemistry, enabling the efficient synthesis of complex molecules with therapeutic potential. Its stability and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred building block for the introduction of the 2,4-dichlorophenyl moiety, a key structural feature in a number of kinase inhibitors. The provided protocol and diagrams serve as a guide for researchers in the design and execution of synthetic strategies targeting important players in disease-related signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium (2,4-dichlorophenyl)trifluoroborate as a Boronic Acid Surrogate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2,4-dichlorophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron compound that serves as an effective and convenient surrogate for the corresponding boronic acid in palladium-catalyzed cross-coupling reactions. Its enhanced stability circumvents common issues associated with boronic acids, such as decomposition and protodeboronation, leading to more reliable and reproducible results. These attributes make potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, valuable reagents in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures.
Potassium organotrifluoroborates are generally stable solids that can be stored for extended periods without significant degradation. Their tetracoordinate boron center renders them less reactive towards various reagents and conditions compared to their boronic acid counterparts, allowing for their use in multi-step synthetic sequences. The reactivity of the trifluoroborate salt in cross-coupling reactions is typically "unveiled" in situ under the basic conditions of the Suzuki-Miyaura reaction.
Advantages of this compound
-
Enhanced Stability: Crystalline solid with high stability towards air and moisture, simplifying handling and storage.
-
Ease of Handling: Does not require special handling techniques, such as the use of a glovebox.
-
Stoichiometric Precision: The stability of the compound allows for more accurate stoichiometry in reactions.
-
Reduced Side Reactions: Less prone to protodeboronation compared to boronic acids, often leading to higher yields and cleaner reaction profiles.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner for the synthesis of 2,4-dichloro-substituted biaryls and heteroaryls. These structural motifs are of significant interest in the development of pharmaceuticals and agrochemicals. The following data, while representative of a range of potassium aryltrifluoroborates, illustrates the general utility and broad scope of these reagents in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions between representative potassium aryltrifluoroborates and a variety of aryl and heteroaryl halides. These examples highlight the broad applicability and efficiency of this class of reagents.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 95 |
| 2 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 88 |
| 4 | 1-Bromo-3-nitrobenzene | 3-Nitro-1,1'-biphenyl | 90 |
| 5 | 2-Bromotoluene | 2-Methyl-1,1'-biphenyl | 85 |
Table 2: Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 87 |
| 2 | 4-Chlorobenzonitrile | 4'-Cyano-1,1'-biphenyl | 85 |
| 3 | 1-Chloro-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | 91 |
| 4 | 2-Chlorotoluene | 2-Methyl-1,1'-biphenyl | 82 |
Table 3: Cross-Coupling with Heteroaryl Halides
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
| 2 | 3-Bromopyridine | 3-Phenylpyridine | 92 |
| 3 | 2-Chloropyridine | 2-Phenylpyridine | 85 |
| 4 | 2-Bromothiophene | 2-Phenylthiophene | 94 |
| 5 | 3-Bromofuran | 3-Phenylfuran | 89 |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of (2,4-dichlorophenyl)boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
(2,4-dichlorophenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve (2,4-dichlorophenyl)boronic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution at 0 °C.
-
A white precipitate will form. Continue stirring the mixture at 0 °C for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the aryl bromide, and potassium carbonate.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add toluene and water (typically in a 10:1 ratio) to the reaction vessel.
-
In a separate vial, weigh out palladium(II) acetate and SPhos, and add them to the reaction mixture under a positive flow of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental pursuit in medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of specific substitution patterns on the aryl rings can significantly influence the physicochemical and pharmacological properties of the resulting compounds. The 2,4-dichlorophenyl moiety, in particular, is a key component in numerous biologically active molecules, contributing to enhanced metabolic stability and potent interactions with biological targets.
Potassium (2,4-dichlorophenyl)trifluoroborate is a stable, crystalline solid that serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Compared to the corresponding boronic acids, potassium organotrifluoroborates offer superior stability towards air and moisture, simplifying handling, storage, and stoichiometry in reactions.[1] This document provides detailed protocols and application notes for the use of this compound in the synthesis of diverse biaryl compounds.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates present several key advantages over traditional boronic acids in organic synthesis:
-
Enhanced Stability: They are generally stable, crystalline solids with a long shelf-life, resistant to decomposition by air and moisture.[1]
-
Ease of Handling: Their solid nature and stability make them easier to weigh and handle compared to often hygroscopic and less stable boronic acids.
-
Stoichiometric Precision: The well-defined nature of these salts allows for more precise control of stoichiometry in reactions.
-
Reduced Protodeboronation: They exhibit a lower tendency to undergo protodeboronation, a common side reaction with boronic acids that can lead to reduced yields.[2]
Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In the context of this document, it involves the reaction of this compound with an aryl halide (or pseudohalide) in the presence of a palladium catalyst and a base.
General Reaction Scheme
References
Application Notes and Protocols for Reactions with Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2,4-dichlorophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron reagent that serves as an efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability and ease of handling make it a valuable alternative to the more sensitive boronic acids. These application notes provide a comprehensive overview of the functional group tolerance of this compound in cross-coupling reactions, complete with detailed experimental protocols and data presented for easy reference. The high degree of functional group compatibility makes this reagent particularly suitable for the synthesis of complex molecules in pharmaceutical and materials science research.
Functional Group Tolerance
This compound exhibits excellent tolerance for a wide range of functional groups on the coupling partner. This compatibility allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. The following table summarizes the compatibility of various functional groups based on studies of closely related potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
| Functional Group | Tolerated? | Representative Coupling Partner(s) | Typical Yield Range (%) | Notes |
| Ester | Yes | Methyl 4-bromobenzoate | 85-95% | The ester functionality remains intact under standard Suzuki-Miyaura conditions. |
| Ketone | Yes | 4'-Bromoacetophenone | 80-92% | Ketones, including enolizable ketones, are well-tolerated. |
| Nitrile | Yes | 4-Bromobenzonitrile | 90-98% | The nitrile group is robust and does not interfere with the catalytic cycle. |
| Aldehyde | Yes | 4-Bromobenzaldehyde | 75-88% | Aldehydes are generally compatible, though careful optimization of reaction conditions may be needed to avoid side reactions. |
| Nitro | Yes | 1-Bromo-4-nitrobenzene | 80-90% | The nitro group is surprisingly stable under the reducing conditions of the Suzuki-Miyaura reaction.[1] |
| Amine (free) | Yes | 4-Bromoaniline | 70-85% | Free amines are tolerated, though protection may sometimes improve yields.[2] |
| Amine (protected) | Yes | tert-Butyl (4-bromophenyl)carbamate | 90-97% | Common amine protecting groups like Boc are fully compatible.[2] |
| Alcohol (primary) | Yes | (4-Bromophenyl)methanol | 80-90% | Primary and secondary alcohols are generally well-tolerated. |
| Fluoro | Yes | 1-Bromo-4-fluorobenzene | 90-98% | C-F bonds are stable and do not undergo oxidative addition.[2] |
| Trifluoromethyl | Yes | 1-Bromo-4-(trifluoromethyl)benzene | 88-96% | The trifluoromethyl group is highly compatible with the reaction conditions.[2] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.05 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized water
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) and add them to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol for Coupling with Aryl Chlorides
Aryl chlorides are often more challenging substrates. The following protocol is optimized for these less reactive electrophiles.
Materials:
-
This compound (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
PdCl₂(A-taPhos)₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized water
Procedure:
-
In a microwave vial, combine the aryl chloride (0.25 mmol, 1.0 equiv), this compound (0.275 mmol, 1.1 equiv), PdCl₂(A-taPhos)₂ (0.0125 mmol, 5 mol%), and cesium carbonate (0.75 mmol, 3.0 equiv).[2]
-
Add a 4:1 mixture of toluene and water (2.5 mL).[2]
-
Seal the vial and heat the mixture to 100 °C for 14 hours with vigorous stirring.[2]
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography to yield the product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Logical Relationship of Functional Group Compatibility
Caption: Compatibility of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2,4-dichlorophenyl)trifluoroborate is a versatile and highly stable organoboron reagent. In the realm of pharmaceutical research and drug development, it serves as a crucial building block in the synthesis of complex organic molecules. Its stability to air and moisture makes it a more convenient alternative to the corresponding boronic acid, especially in large-scale operations and for prolonged storage. The primary application of this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2][3] This allows for the efficient assembly of biaryl and heteroaryl structures that are prevalent in a wide array of pharmacologically active compounds.
Key Applications in Drug Development:
-
Suzuki-Miyaura Cross-Coupling: this compound is an excellent coupling partner with aryl, heteroaryl, and vinyl halides or triflates.[1][2] This reaction is instrumental in the synthesis of a diverse range of pharmaceutical candidates, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.
-
Synthesis of Biologically Active Molecules: The (2,4-dichlorophenyl) moiety is a common feature in many bioactive compounds. This reagent provides a direct and efficient method for incorporating this functional group into a target molecule.
-
Late-Stage Functionalization: Due to the mild reaction conditions often employed with potassium organotrifluoroborates, they are well-suited for the late-stage functionalization of complex intermediates in a drug discovery program. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Large-Scale Synthesis Protocol
The most direct and scalable method for the preparation of this compound is the reaction of (2,4-dichlorophenyl)boronic acid with potassium hydrogen fluoride (KHF₂).[4][5] This method is high-yielding and results in a product that can often be isolated in high purity by simple filtration and washing.
Reaction Scheme:
Cl₂C₆H₃B(OH)₂ + 3 KHF₂ → K[Cl₂C₆H₃BF₃] + 2 KF + 2 H₂O
Quantitative Data for a 1 kg Scale Synthesis
| Compound | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Equivalents |
| (2,4-dichlorophenyl)boronic acid | 190.82 | 1.00 | 5.24 | 1.0 |
| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 1.23 | 15.72 | 3.0 |
| Methanol (solvent) | 32.04 | 4.00 (5 L) | - | - |
| Water (co-solvent) | 18.02 | 1.00 (1 L) | - | - |
| Product: this compound | 252.80 | 1.33 (Theoretical) | 5.24 | 1.0 |
Detailed Experimental Protocol
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Acetone
-
Large Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 10 L reactor with (2,4-dichlorophenyl)boronic acid (1.00 kg, 5.24 mol).
-
Solvent Addition: Add methanol (4.0 L) to the reactor and begin stirring to form a slurry.
-
Preparation of KHF₂ Solution: In a separate container, carefully dissolve potassium hydrogen fluoride (1.23 kg, 15.72 mol) in deionized water (1.0 L). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE). The dissolution may be slightly exothermic.
-
Reaction: Cool the reactor contents to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the stirred slurry of the boronic acid over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by the disappearance of the starting boronic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: A thick white precipitate of the product will form. Filter the slurry through a large Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold methanol (2 x 500 mL) and then with acetone (2 x 500 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the isolated white solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield: 85-95%
Purity: The product is typically obtained in high purity (>98%) without the need for further purification. The purity can be assessed by ¹H NMR, ¹⁹F NMR, and elemental analysis.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 2,4-Dichlorophenylboronic acid = 95 68716-47-2 [sigmaaldrich.com]
- 7. 2,4-Dichlorophenylboronic acid | 68716-47-2 [chemicalbook.com]
Troubleshooting & Optimization
Side reactions and byproducts in Potassium (2,4-dichlorophenyl)trifluoroborate couplings
Welcome to the technical support center for cross-coupling reactions involving Potassium (2,4-dichlorophenyl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying side reactions and byproducts associated with the use of this electron-deficient organoboron reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: The primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation results in the formation of 1,3-dichlorobenzene, while homocoupling of the (2,4-dichlorophenyl)boronic acid (formed in situ) yields 2,2',4,4'-tetrachlorobiphenyl. These side reactions compete with the desired cross-coupling reaction and can significantly reduce the yield of the target product.[1][2][3] Electron-deficient arylboronic acids, such as 2,4-dichlorophenylboronic acid, are particularly susceptible to these decomposition pathways.[4]
Q2: Why is this compound used instead of the corresponding boronic acid?
A2: Potassium organotrifluoroborates are bench-stable, crystalline solids that are less prone to protodeboronation and other decomposition pathways compared to their corresponding boronic acids.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can help to minimize the concentration of the reactive boronic acid at any given time, thereby suppressing side reactions.[5]
Q3: What is protodeboronation and what factors promote it?
A3: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] In the case of this compound, this results in the formation of 1,3-dichlorobenzene. This undesired reaction is often promoted by high temperatures, the presence of water, and the choice of base.[1][3] For electron-deficient and ortho-substituted arylboronic acids, the rate of protodeboronation can be significant, especially under basic conditions.[1][2]
Q4: What is homocoupling and what are its causes?
A4: Homocoupling is the palladium-catalyzed reaction of two molecules of the organoboron reagent to form a symmetrical biaryl. For (2,4-dichlorophenyl)boronic acid, this produces 2,2',4,4'-tetrachlorobiphenyl. This side reaction can be promoted by the presence of oxidants (like air), certain palladium catalysts, and reaction conditions that favor the transmetalation of two boronate groups to the palladium center before reductive elimination of the cross-coupled product.[6][7][8]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during Suzuki-Miyaura couplings with this compound. The tables provide a summary of how different reaction parameters can be adjusted to mitigate specific side reactions.
Issue 1: Low Yield of Desired Product with Significant Protodeboronation
If you are observing a low yield of your cross-coupled product and a significant amount of 1,3-dichlorobenzene, the following adjustments to your protocol may be beneficial.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for high protodeboronation.
Table 1: Mitigation Strategies for Protodeboronation
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong aqueous bases (e.g., NaOH, KOH) to weaker, non-aqueous or anhydrous bases (e.g., K₃PO₄, CsF, KF).[1][3] | Strong bases in aqueous media can accelerate the hydrolysis of the trifluoroborate and subsequent protodeboronation of the electron-deficient arylboronic acid.[1] |
| Solvent | Use anhydrous or minimally aqueous solvent systems. Consider solvents like dioxane, THF, or toluene with minimal water. | Water is a proton source for protodeboronation. Reducing its concentration can suppress this side reaction.[1] |
| Temperature | Lower the reaction temperature. | Protodeboronation is often favored at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity. |
| Catalyst/Ligand | Employ a highly active catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos) that promotes rapid cross-coupling.[4] | A faster catalytic cycle for the desired cross-coupling can outcompete the slower protodeboronation side reaction. |
| Boronic Acid Equivalent | Use a slight excess (1.1-1.2 equivalents) of the potassium trifluoroborate. | While a large excess should be avoided to minimize side products, a small excess can help drive the desired reaction to completion. |
Issue 2: Formation of Homocoupling Byproduct
The presence of 2,2',4,4'-tetrachlorobiphenyl indicates that homocoupling is a competing pathway. The following strategies can help to minimize its formation.
Logical Flow for Minimizing Homocoupling
Caption: Troubleshooting workflow for high homocoupling.
Table 2: Mitigation Strategies for Homocoupling
| Parameter | Recommended Change | Rationale |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents. | Oxygen can promote the oxidative homocoupling of the boronic acid.[8] |
| Catalyst | Use a well-defined Pd(II) precatalyst or a catalyst system less prone to homocoupling. Avoid using Pd(OAc)₂ without a suitable ligand in certain solvents. | The choice of palladium source and ligand can significantly influence the propensity for homocoupling.[9] |
| Solvent | Use weakly coordinating solvents.[9] | Strongly coordinating solvents can stabilize palladium intermediates that may favor homocoupling pathways.[9] |
| Stoichiometry | Use the aryl halide as the limiting reagent. | Having a slight excess of the boronic acid partner can favor the cross-coupling reaction over homocoupling. |
| Temperature | Optimize the reaction temperature. | While higher temperatures can sometimes favor homocoupling, a systematic screen is recommended as the effect can be substrate-dependent. |
Experimental Protocols
The following are general starting points for Suzuki-Miyaura coupling reactions with this compound. Optimization will likely be required for specific substrates.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a good starting point for coupling with standard aryl bromides.
Experimental Workflow for Protocol 1
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with a More Challenging Aryl Chloride
For less reactive aryl chlorides, a more active catalyst system and higher temperatures may be necessary.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene/Water (10:1), degassed
Procedure:
-
Follow the general setup and degassing procedure as in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction closely, as longer reaction times may be required.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Note: The choice of catalyst, ligand, base, and solvent can have a significant impact on the outcome of the reaction. It is highly recommended to perform small-scale test reactions to optimize conditions for your specific substrates.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed homocoupling of arylboronic acids and esters using fluoride in aqueous solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst and Base for Potassium (2,4-dichlorophenyl)trifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Potassium (2,4-dichlorophenyl)trifluoroborate. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki-Miyaura cross-coupling of this compound, offering potential causes and actionable solutions.
Q1: Why is my reaction yield low or non-existent?
Potential Causes & Solutions:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like (2,4-dichlorophenyl)trifluoroborate, bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition and reductive elimination steps.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos). For particularly difficult couplings, consider using N-heterocyclic carbene (NHC) ligands.[1]
-
-
Inappropriate Base: The base may not be strong enough to promote the formation of the active boronate species. The choice of base can be critical and may require screening.[1]
-
Recommendation: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
-
Insufficient Hydrolysis of the Trifluoroborate: The Suzuki-Miyaura reaction with organotrifluoroborates requires the initial hydrolysis of the R-BF₃⁻K⁺ salt to the corresponding boronic acid (RB(OH)₂). This "slow release" of the boronic acid is crucial to minimize side reactions.[2][3][4][5]
-
Low Reaction Temperature: The reaction may lack sufficient energy to overcome the activation barrier.
Q2: I am observing significant amounts of side products, such as homocoupling of the aryl halide or protodeboronation of the trifluoroborate. How can I minimize these?
Potential Causes & Solutions:
-
High Concentration of Boronic Acid: The accumulation of the boronic acid in the reaction mixture can lead to side reactions like oxidative homocoupling and protodeboronation.[2][3][4] The use of potassium organotrifluoroborates is advantageous as they act as a source for the slow release of the boronic acid.[2][3][4]
-
Recommendation: Optimize the reaction conditions to ensure the rate of hydrolysis of the trifluoroborate is well-matched with the rate of the catalytic cycle. This can be achieved by carefully selecting the base and solvent system.
-
-
Protodeboronation: This side reaction involves the cleavage of the carbon-boron bond by a proton source, replacing the boron group with a hydrogen atom.[8]
Q3: The reaction is very slow or stalls before completion. What can I do?
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.
-
Recommendation: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary for challenging substrates.[7]
-
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.
-
Physical Factors: The reaction vessel shape, material, size, and stirring rate can have a profound impact on the hydrolysis profile of the trifluoroborate, especially in biphasic solvent systems.[2][3][4]
-
Recommendation: Ensure efficient stirring to facilitate mass transfer between the aqueous and organic phases. Using a consistent reaction setup will improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
The base plays a crucial role in the reaction mechanism. Its primary function is to facilitate the hydrolysis of the potassium organotrifluoroborate to the corresponding boronic acid.[2][3][4] The base also activates the boronic acid by converting it into the more nucleophilic boronate species (RB(OH)₃⁻), which then undergoes transmetalation with the palladium complex.[11] The choice and amount of base can significantly affect the reaction rate and selectivity.[11]
Q2: Which catalyst system is generally recommended for the coupling of this compound with aryl chlorides?
Coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides. Highly active catalyst systems are required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is often effective.[7][12][13] For instance, the use of S-Phos as a supporting ligand has been shown to give good to excellent yields in the coupling of potassium aryltrifluoroborates with aryl chlorides.[12][13]
Q3: What are the advantages of using this compound over the corresponding boronic acid?
Potassium organotrifluoroborates offer several advantages over boronic acids. They are typically crystalline, air- and moisture-stable solids that are easier to handle and store.[8][14] They are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts.[7][9] The slow, in-situ release of the corresponding boronic acid from the trifluoroborate salt helps to minimize side reactions like homocoupling that can occur when high concentrations of boronic acid are present.[2][3][4][15]
Q4: Can I use anhydrous solvents for this reaction?
Previous studies have suggested that the aryl trifluoroborate species does not undergo transmetalation directly. Water is generally required for the efficient coupling, likely proceeding through an aryl difluorohydroxyborate intermediate.[12] Therefore, anhydrous solvents typically result in poor conversion.[12] A mixture of an organic solvent and water is the standard.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Ethanol | RT | 95 | [12] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 87-92 | [6] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ | i-PrOH/H₂O | 80 | Moderate to Excellent | [16][17] |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | Good to Excellent | [7] |
Table 2: Influence of Base on the Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates
| Catalyst System | Base | Solvent | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Good | [16] |
| PdCl₂(dppf)·CH₂Cl₂ | Et₃N | THF/H₂O | Good | [16] |
| PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | Good | [16][17] |
| PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | [18] |
| PdCl₂/PPh₃ | K₂CO₃ | THF/H₂O | Acceptable | [18] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Chloride:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), this compound (1.05-1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) to the Schlenk tube via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%). Add this mixture to the reaction tube under a positive pressure of the inert gas.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 15. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Potassium Trifluoroborate Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with potassium trifluoroborate salts in their experiments.
Frequently Asked Questions (FAQs)
Q1: My potassium trifluoroborate salt is not dissolving in my reaction solvent. What should I do?
A1: Poor solubility of potassium trifluoroborate salts in common organic solvents is a frequent issue.[1] These salts are crystalline and ionic in nature, favoring polar solvents.[2] Consider the following troubleshooting steps, detailed further in this guide:
-
Solvent System Modification: Employing a co-solvent system is often the most straightforward approach.
-
Counter-ion Exchange: For reactions in non-polar organic solvents, exchanging the potassium ion for a more lipophilic counter-ion can dramatically increase solubility.
-
Phase-Transfer Catalysis: A phase-transfer catalyst can facilitate the reaction even if the salt itself is not fully dissolved.
-
Particle Size Reduction: Decreasing the particle size of the salt can improve its dissolution rate.
Q2: In which solvents are potassium trifluoroborate salts typically soluble?
A2: Generally, potassium trifluoroborate salts exhibit higher solubility in polar solvents.[2] For instance, potassium phenyltrifluoroborate is soluble in acetone and slightly soluble in acetonitrile.[1] Potassium vinyltrifluoroborate is described as freely soluble in water and polar organic solvents.[3] Their solubility is generally low in non-polar solvents like dichloromethane, ether, and hydrocarbons.[2]
Q3: Can I use a mixed-solvent system to dissolve my potassium trifluoroborate salt?
A3: Yes, using a co-solvent system is a very common and effective strategy. For many applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, mixtures of an organic solvent and water are used.[4] Common examples include:
The aqueous component helps to dissolve the potassium trifluoroborate salt, while the organic solvent dissolves the other reactants.
Q4: How does pH affect the solubility and stability of potassium trifluoroborate salts?
A4: The stability of potassium trifluoroborate salts is pH-dependent. They are generally stable under neutral or acidic conditions. However, under the basic conditions often required for cross-coupling reactions, they undergo slow hydrolysis to the corresponding boronic acid.[6] This hydrolysis is often a necessary step for the subsequent transmetalation in the catalytic cycle.[6] Therefore, the apparent "dissolution" in a basic reaction mixture may also involve this chemical transformation.
Q5: What is counter-ion exchange and how can it improve solubility?
A5: Counter-ion exchange involves replacing the potassium cation (K⁺) with a larger, bulkier, and more lipophilic cation, such as a tetra-n-butylammonium (TBA⁺) ion.[7] This significantly reduces the crystal lattice energy of the salt and increases its solubility in a wider range of organic solvents.[2]
Q6: Can I run my reaction heterogeneously if the salt won't dissolve?
A6: Yes, particularly with the use of a phase-transfer catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetra-n-butylammonium iodide) or a crown ether, can transport the trifluoroborate anion from the solid or aqueous phase into the organic phase where the reaction with the other dissolved reagents occurs.[8]
Troubleshooting Guide
Issue 1: Salt is insoluble in the desired organic solvent for a Suzuki-Miyaura coupling reaction.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | Potassium trifluoroborate salts have limited solubility in many anhydrous organic solvents.[7] |
| Solution 1a: Introduce a Co-solvent. Add water to your reaction mixture. Common solvent systems include THF/H₂O, Toluene/H₂O, and isopropanol/H₂O.[1][4][5] The optimal ratio of organic solvent to water may need to be determined empirically. | |
| Solution 1b: Counter-ion Exchange. If your reaction is sensitive to water, consider converting the potassium trifluoroborate to a more soluble form, such as the tetra-n-butylammonium (TBA) salt. See the protocol below.[7] | |
| Solution 1c: Utilize a Phase-Transfer Catalyst (PTC). Add a catalytic amount of a PTC like tetra-n-butylammonium iodide or 18-crown-6 to your reaction. This can facilitate the reaction even in a biphasic or solid-liquid system.[8] |
Issue 2: The reaction is sluggish or does not proceed to completion, possibly due to poor solubility.
| Potential Cause | Suggested Solution |
| Low Concentration of the Trifluoroborate in Solution | Even with a co-solvent, the concentration of the dissolved trifluoroborate may be too low for an efficient reaction. |
| Solution 2a: Increase Temperature. Heating the reaction mixture can increase the solubility of the salt and the reaction rate. | |
| Solution 2b: Optimize the Base and Solvent System. The choice of base can influence the reaction. For example, cesium carbonate (Cs₂CO₃) is often used in conjunction with THF/water solvent systems.[1] | |
| Solution 2c: Consider Micronization. If you have the equipment, reducing the particle size of the salt can increase its surface area and dissolution rate. |
Data Presentation
Table 1: Qualitative Solubility of Common Potassium Trifluoroborate Salts
| Compound | Water | Acetone | Acetonitrile | THF | Dichloromethane |
| Potassium Phenyltrifluoroborate | Slightly Soluble | Soluble[1] | Slightly Soluble[1] | Slightly Soluble[2] | Insoluble[2] |
| Potassium Vinyltrifluoroborate | Freely Soluble[3] | Soluble | Soluble | Slightly Soluble[9] | Insoluble |
| General Potassium Organotrifluoroborates | Varies, some are slightly soluble[2] | Generally Soluble[2] | Generally Soluble[2] | Generally Slightly Soluble[2] | Generally Insoluble[2] |
Note: Quantitative solubility data for potassium trifluoroborate salts is not widely available in the literature and is highly dependent on the specific organic substituent, temperature, and the presence of other solutes.
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent System for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aryl halide (1.0 equiv)
-
Potassium organotrifluoroborate (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Organic solvent (e.g., THF, Toluene)
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Deionized water
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, potassium organotrifluoroborate, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the organic solvent and deionized water (e.g., in a 4:1 to 10:1 ratio of organic solvent to water). The mixture may not be fully homogeneous.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Protocol 2: Counter-ion Exchange to Prepare a Tetrabutylammonium (TBA) Trifluoroborate Salt
This protocol is adapted from a procedure for the synthesis of tetrabutylammonium trifluoroborates.[7]
Materials:
-
Potassium organotrifluoroborate (1.0 equiv)
-
Tetrabutylammonium bromide (TBABr) (1.1 equiv)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the potassium organotrifluoroborate in a minimal amount of warm acetone or a mixture of acetone and water.
-
In a separate flask, dissolve the tetrabutylammonium bromide in water.
-
Add the aqueous solution of TBABr to the solution of the potassium trifluoroborate.
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Stir the mixture at room temperature. A precipitate of potassium bromide (KBr) may form.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane. The tetrabutylammonium trifluoroborate salt will preferentially move into the organic layer.
-
Wash the organic layer with water to remove any remaining potassium salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the tetrabutylammonium trifluoroborate salt.
Visualizations
Caption: Troubleshooting workflow for poor potassium trifluoroborate salt solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Potassium (2,4-dichlorophenyl)trifluoroborate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Potassium (2,4-dichlorophenyl)trifluoroborate and may be encountering challenges in achieving successful reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has failed, showing low to no conversion of my starting materials. What are the most common initial checks I should perform?
A1: When a Suzuki-Miyaura coupling fails, especially with a challenging substrate like this compound, it is crucial to systematically evaluate the reaction components and conditions. The primary factors to investigate are:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid. Ensure that all solvents were properly degassed and that the reaction was set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
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Reagent Quality: Verify the purity and integrity of all reagents. The aryl halide, the trifluoroborate salt, the base, and the solvent must be of high purity and anhydrous where specified. This compound, like other organotrifluoroborates, is generally a stable, crystalline solid, but its quality should be confirmed.
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Catalyst and Ligand Activity: Ensure that the palladium precursor and the phosphine ligand have not degraded. Many bulky, electron-rich phosphine ligands are air-sensitive. If there is any doubt, use freshly opened or properly stored catalyst and ligand.
Q2: I am observing significant amounts of homocoupling of the this compound. What is causing this and how can I minimize it?
A2: Homocoupling of organoboron reagents is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen. The mechanism can involve the oxidative dimerization of the boronic acid species that is formed in situ from the trifluoroborate. To minimize homocoupling:
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Improve Degassing: Ensure your solvents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (e.g., 15-30 minutes).
-
Strict Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
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Use High-Purity Reagents: Impurities in the reagents can sometimes contribute to side reactions.
Q3: What is the role of the base in the coupling of potassium trifluoroborates, and how do I select the right one for a challenging substrate like 2,4-dichlorophenyl)trifluoroborate?
A3: The base is critical for the activation of the potassium trifluoroborate, which facilitates the transmetalation step in the catalytic cycle. For potassium organotrifluoroborates, a common and often highly effective base is cesium carbonate (Cs₂CO₃). Other bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also frequently used. The choice of base can be substrate-dependent, and for an electron-deficient substrate like (2,4-dichlorophenyl)trifluoroborate, screening different bases may be necessary for optimization. It is also important to ensure the base is finely powdered and anhydrous if required by the protocol.
Q4: My reaction is sluggish or stalls completely. Could the catalyst system be inappropriate for this specific trifluoroborate?
A4: Yes, the choice of the palladium precursor and, more critically, the ligand is paramount for the success of challenging Suzuki-Miyaura couplings. For sterically hindered and electron-deficient aryltrifluoroborates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You should employ bulky, electron-rich phosphine ligands which are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Consider switching to ligands such as RuPhos, XPhos, or SPhos. These have demonstrated high efficacy in couplings involving difficult substrates, including aryl chlorides. If you are already using one of these ligands and the reaction is still not proceeding, you might consider increasing the catalyst and ligand loading.
Troubleshooting Guide: Low or No Product Formation
If you are experiencing low or no yield in your cross-coupling reaction with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting conditions for the Suzuki-Miyaura cross-coupling of challenging aryltrifluoroborates. These should be considered as starting points for optimization.
Table 1: Recommended Catalyst Systems for Challenging Aryltrifluoroborates
| Palladium Precursor | Ligand | Pd Loading (mol%) | Ligand Loading (mol%) | Notes |
| Pd(OAc)₂ | RuPhos | 2 - 5 | 4 - 10 | Highly effective for electron-rich, electron-poor, and sterically hindered substrates. |
| Pd(OAc)₂ | XPhos | 2 - 5 | 4 - 10 | Another excellent choice for difficult couplings, including aryl chlorides. |
| Pd₂(dba)₃ | SPhos | 1 - 3 | 2 - 6 | A robust ligand for a wide range of substrates. |
| PdCl₂(dppf)·CH₂Cl₂ | (none) | 2 - 5 | - | Can be effective, but often less so for highly challenging substrates compared to bulky monophosphine ligands. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |
| Cs₂CO₃ | 3.0 | Toluene/H₂O (10:1) | 80 - 110 | Often the most effective base for potassium trifluoroborates. |
| K₃PO₄ | 3.0 | Dioxane/H₂O (4:1) | 80 - 110 | A strong base, often effective for difficult couplings. |
| K₂CO₃ | 3.0 | THF/H₂O (9:1) | 80 - 110 | A standard, widely used base. May be less effective for very challenging substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 - 1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) and add them to the reaction vessel under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Toluene/H₂O) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Effect of solvent and temperature on Potassium (2,4-dichlorophenyl)trifluoroborate reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing potassium (2,4-dichlorophenyl)trifluoroborate in their experiments. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a crystalline solid that is generally stable to air and moisture, which simplifies handling and storage compared to the corresponding boronic acid.[1][2] It has a melting point of 202 °C.[3] Like other potassium organotrifluoroborates, it is valued for its stability and ease of use in cross-coupling reactions.[1][2]
Q2: I am observing low to no reactivity in my Suzuki-Miyaura coupling reaction. What are the common causes?
Several factors can contribute to low reactivity. Firstly, ensure your palladium catalyst is active and the ligands are appropriate for the substrate. Since (2,4-dichlorophenyl)trifluoroborate is an electron-deficient coupling partner, using bulky, electron-rich phosphine ligands like RuPhos, XPhos, or SPhos can be beneficial.[4] Secondly, the choice of solvent and base is critical. A mixture of an organic solvent and water (e.g., toluene/water, THF/water, or isopropanol/water) is often necessary to facilitate the reaction.[5][6][7][8] The base is crucial for the transmetalation step; stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5][8] Insufficient temperature can also lead to low conversion; these reactions often require heating.[4][9]
Q3: My this compound is not dissolving in the reaction solvent. What should I do?
Potassium trifluoroborate salts typically have poor solubility in many common organic solvents.[2] However, they are generally soluble in polar solvents like methanol, acetonitrile, and water.[2] For Suzuki-Miyaura reactions, a biphasic solvent system, such as toluene/water or THF/water, is commonly employed.[7][8] The reaction often proceeds even if the trifluoroborate salt is not fully dissolved at the beginning, as it will slowly react and go into solution as the reaction progresses. Vigorous stirring is important in such cases.
Q4: How does temperature affect the reaction rate and yield?
Increasing the reaction temperature generally leads to a higher reaction rate and can improve yields, especially for challenging substrates.[4][9] Suzuki-Miyaura reactions with potassium trifluoroborates are often heated to temperatures between 70 °C and 110 °C.[4][7][9] However, excessively high temperatures can lead to decomposition of the catalyst or substrates, so it is important to find an optimal temperature for your specific reaction.
Q5: What is the role of water in the reaction mixture?
Water plays a crucial role in the Suzuki-Miyaura coupling of potassium trifluoroborates. It is believed that the trifluoroborate salt hydrolyzes in the presence of water and a base to form the corresponding boronic acid in situ, which is the active species in the catalytic cycle. Water also helps to dissolve the base and the trifluoroborate salt.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Consider using a more active catalyst system, such as one with Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), which are effective for electron-deficient substrates.[4] |
| Inappropriate Solvent | Ensure a suitable solvent system is used. A mixture of an organic solvent and water (e.g., 10:1 toluene/H₂O or THF/H₂O) is often optimal.[7][8] |
| Incorrect Base | Use a strong inorganic base such as K₂CO₃ or Cs₂CO₃.[5][8] Ensure the base is finely powdered for better reactivity. |
| Insufficient Temperature | Gradually increase the reaction temperature. A common starting point is 80 °C, but some reactions may require temperatures up to 110 °C.[4][7][9] |
| Oxygen Contamination | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | Lower the reaction temperature or use a more stable catalyst/ligand combination. |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the trifluoroborate salt relative to the aryl halide. |
Data Presentation
Table 1: General Effect of Solvent on Suzuki-Miyaura Coupling of Aryltrifluoroborates
| Solvent System | Typical Ratio (Organic:Water) | General Observations |
| Toluene / H₂O | 10:1 to 4:1 | Good for a wide range of substrates. Often requires higher temperatures.[7][8] |
| THF / H₂O | 9:1 to 4:1 | Effective for many couplings, often at slightly lower temperatures than toluene.[5][8] |
| Isopropanol / H₂O | 2:1 | Has been shown to be effective for some aryltrifluoroborates.[6] |
| Dioxane / H₂O | 10:1 | Another common solvent system for Suzuki couplings.[4] |
Table 2: General Effect of Temperature on Suzuki-Miyaura Coupling
| Temperature Range | Expected Outcome |
| Room Temperature | Generally slow to no reaction for most aryl halide partners. |
| 50-70 °C | Moderate reaction rates, may be sufficient for highly reactive partners. |
| 80-110 °C | Optimal range for most Suzuki-Miyaura couplings with aryltrifluoroborates, providing a good balance between reaction rate and stability of reactants and catalysts.[4][7][9] |
| > 110 °C | Increased risk of catalyst decomposition and side product formation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a powdered base (e.g., K₂CO₃, 3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., RuPhos (4 mol%)).
-
Add the degassed solvent mixture (e.g., 10:1 toluene/H₂O) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as flash column chromatography.
-
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical flowchart for troubleshooting low reactivity in Suzuki-Miyaura couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. potassium (2,4-dichlorophenyl)-trifluoroboranuide - 192863-38-0 - Structure, Synthesis, Properties [organoborons.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning catalyst deactivation in chemical reactions, particularly Suzuki-Miyaura cross-coupling, that utilize potassium (2,4-dichlorophenyl)trifluoroborate. This resource is intended to assist researchers in identifying potential issues, optimizing reaction conditions, and ensuring the successful synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in Suzuki-Miyaura cross-coupling reactions?
Potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, offer several key advantages over other organoboron reagents like boronic acids and esters. They are typically crystalline, free-flowing solids that exhibit enhanced stability in the presence of air and moisture, which simplifies handling and storage.[1] This stability often translates to a longer shelf life and can reduce the need for strictly inert reaction conditions.
Q2: My reaction with this compound is showing low conversion. What are the likely causes related to the catalyst?
Low conversion rates in Suzuki-Miyaura reactions are frequently linked to the deactivation of the palladium catalyst. The primary mechanisms of deactivation include:
-
Palladium Leaching: The active palladium species can leach from the support (in the case of heterogeneous catalysts) or agglomerate into inactive palladium black.[2]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can degrade over time, leading to the formation of inactive palladium species.[3]
-
Formation of Inactive Palladium Complexes: The catalyst can form stable, off-cycle complexes that do not participate in the catalytic cycle.
-
Poisoning: Impurities in the reactants, solvents, or from side reactions can poison the catalyst.
Q3: Can the components of this compound (potassium, fluoride, the dichlorophenyl group) contribute to catalyst deactivation?
While potassium organotrifluoroborates are generally stable, their components can influence the catalytic cycle under certain conditions:
-
Potassium Ions (K⁺): While not a direct catalyst poison in this context, the choice and concentration of the base's counter-ion can influence the reaction rate and catalyst stability.[2]
-
Fluoride Ions (F⁻): Fluoride ions are generated during the reaction. While they play a role in the transmetalation step, high concentrations of fluoride can potentially interact with the palladium center. Some studies have shown that fluoride can induce the reduction of Pd(II) to Pd(0), which is the active catalytic species, but an excess may also lead to the formation of inactive fluoride-containing palladium complexes.[4][5][6]
-
2,4-Dichlorophenyl Group: The electronic properties of the 2,4-dichlorophenyl group (electron-withdrawing) can affect the rate of transmetalation. While not a direct cause of deactivation, a slow transmetalation step can lead to a higher concentration of the oxidative addition complex, which may be more susceptible to decomposition pathways.
Q4: What are common side reactions that can lead to the appearance of catalyst deactivation?
Several side reactions can compete with the desired cross-coupling, consuming reactants and giving the impression of catalyst deactivation:
-
Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source (e.g., water), leading to the formation of 1,3-dichlorobenzene and reducing the amount of the trifluoroborate available for the cross-coupling reaction.
-
Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the aryl halide can occur, leading to byproducts and reduced yield of the desired hetero-coupled product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust precatalyst.- Ensure proper activation of the precatalyst if required. |
| Poor Reagent Quality | - Verify the purity of this compound and the coupling partner.- Use freshly distilled and degassed solvents. | |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃).[7][8]- Optimize the solvent system (e.g., THF/water, toluene/water).[7][8]- Adjust the reaction temperature. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | Presence of Oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).- Thoroughly degas all solvents and reagents. |
| Inefficient Transmetalation | - Use a suitable ligand that promotes efficient transmetalation.- Consider a different base that may facilitate the formation of the active boronate species. | |
| Reaction Stalls Before Completion | Catalyst Deactivation (Leaching/Agglomeration) | - For heterogeneous catalysts, consider a different support or immobilization technique.- For homogeneous catalysts, use a ligand that stabilizes the palladium nanoparticles and prevents agglomeration. |
| Protodeboronation of the Trifluoroborate | - Use anhydrous solvents if the reaction chemistry allows.- Minimize the amount of water in the reaction mixture.- A stronger, less-nucleophilic base might be beneficial. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.05 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.[1]
-
Seal the tube, then evacuate and backfill with argon three times to establish an inert atmosphere.[1]
-
Add toluene and deionized water (e.g., a 10:1 ratio) via syringe.[1]
-
In a separate vial, combine the Pd(OAc)₂ and RuPhos ligand, and then add this mixture to the reaction tube under a positive flow of argon.[1]
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8][9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate.
-
Also spot the starting materials (aryl halide and this compound) for comparison.
-
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The relative intensity of the spots can provide a qualitative measure of the conversion.
Visualizations
Caption: Troubleshooting workflow for addressing catalyst deactivation.
Caption: Suzuki-Miyaura catalytic cycle and common deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 6. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Purification of Products from Potassium (2,4-dichlorophenyl)trifluoroborate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving Potassium (2,4-dichlorophenyl)trifluoroborate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from Suzuki-Miyaura coupling reactions utilizing this compound.
Issue 1: Low or No Yield of Desired Product After Work-up
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Before purification, always confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the catalyst. |
| Protodeboronation | Although this compound is more stable than its corresponding boronic acid, protodeboronation (loss of the trifluoroborate group) can still occur, especially with prolonged reaction times or harsh basic conditions. Ensure an appropriate base and reaction time are used. |
| Product Loss During Extraction | Ensure the correct organic solvent is used for extraction to match the polarity of your product. Perform multiple extractions (e.g., 3 x 50 mL of ethyl acetate) to maximize recovery from the aqueous layer.[1] |
| Precipitation of Product with Base | In some cases, the product may precipitate along with the base. After filtration, check both the solid and the filtrate for your product. |
Issue 2: Presence of Impurities After Initial Purification
| Impurity | Identification | Removal Strategy |
| Unreacted this compound or its boronic acid derivative | TLC, LC-MS, or ¹H NMR (characteristic aromatic signals). | Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃). The acidic boronic acid will convert to its water-soluble boronate salt and partition into the aqueous layer.[2] |
| Homocoupled Byproduct (5,5'-bis(2,4-dichlorophenyl)) | Mass spectrometry will show a peak corresponding to the dimer of the (2,4-dichlorophenyl) group. TLC may show a spot with very similar polarity to the product. | Meticulous column chromatography with a shallow solvent gradient is often required.[2] Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to optimize separation.[2] Recrystallization can also be effective if the solubilities of the product and byproduct differ significantly.[2] |
| Residual Palladium Catalyst | The crude product may have a dark or black appearance. | For heterogeneous catalysts, filter the reaction mixture through a pad of Celite.[1] For homogeneous catalysts, consider using metal scavengers (functionalized silica) to bind the palladium, which can then be removed by filtration.[2] |
Issue 3: Difficulty with Final Purification
| Problem | Potential Cause | Recommended Solution |
| Product is an oil and will not crystallize | The product may be intrinsically an oil at room temperature, or the presence of impurities is inhibiting crystallization. | Purification by column chromatography is the most suitable method for oily products.[2] If impurities are suspected, an initial chromatographic purification followed by another attempt at crystallization may be successful.[2] |
| Co-elution of product and impurities during column chromatography | The polarity of the product and impurities are very similar in the chosen solvent system. | Experiment with different solvent systems for your column. A shallow gradient elution can improve separation.[2] Consider a different stationary phase for your chromatography (e.g., alumina instead of silica gel). |
| Low recovery from recrystallization | The chosen solvent system is not ideal; either the product is too soluble at low temperatures or not soluble enough at high temperatures. | Systematically test different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Common solvent mixtures include hexanes/ethyl acetate and hexanes/methanol.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my product from a Suzuki coupling reaction with this compound?
A1: The essential first step is a standard aqueous work-up. This involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing it with water or brine. This process removes the majority of inorganic salts and water-soluble impurities, such as the base used in the reaction.[2][4]
Q2: How can I remove the unreacted boronic acid derived from the trifluoroborate salt?
A2: Unreacted boronic acid can typically be removed with a basic aqueous wash. By treating the crude product in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will then move into the aqueous layer during a liquid-liquid extraction.[2]
Q3: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A3: This is a common challenge. Careful column chromatography using a shallow solvent gradient is often the most effective method.[2] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[2] If your product is a solid, recrystallization from a well-chosen solvent system can also be a highly effective purification technique.[2]
Q4: Why is it important to remove the palladium catalyst, and what are the best ways to do it?
A4: For applications in drug development and pharmaceutical sciences, it is critical to remove trace metals like palladium to very low levels (parts-per-million) due to toxicity and regulatory requirements.[2] Common methods include filtering the reaction mixture through Celite to remove heterogeneous catalysts, or using metal scavengers for homogeneous catalysts.[2] Scavengers are materials, such as functionalized silica, that bind to the metal, allowing it to be removed by filtration.[2]
Q5: My product is an oil and won't crystallize. What should I do?
A5: If your product is an oil, purification by column chromatography is the most appropriate method.[2] The inability to crystallize could be due to the presence of impurities. In this case, you can first attempt to purify the oil by chromatography and then try to crystallize the purified product.[2]
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (e.g., 2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[4][5][6]
Protocol 2: Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., hexanes/methanol) until the solid just dissolves.[3]
-
Allow the solution to cool slowly to room temperature to induce crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[3]
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[5][6]
Data Presentation
Table 1: Common Solvent Systems for Purification
| Purification Method | Solvent System Examples | Typical Use Case |
| Recrystallization | Hexanes/Methanol, Hexanes/Ethyl Acetate, Ethanol/Water | Purification of solid products with moderate polarity. |
| Column Chromatography | Hexane/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient), Toluene/Acetone (gradient) | Separation of products from impurities with similar polarities, purification of oils.[2] |
| Extraction | Ethyl Acetate, Dichloromethane, Diethyl Ether | Initial work-up to separate the organic product from aqueous soluble impurities. |
Table 2: Expected Yields and Purity
| Product Type | Purification Method | Typical Yield Range | Typical Purity |
| Biaryl compounds | Recrystallization | 70-95% | >98% |
| Biaryl compounds | Column Chromatography | 60-90% | >99% |
| Heterocyclic compounds | Column Chromatography | 50-85% | >98% |
Note: Yields and purity are highly dependent on the specific reaction conditions, substrates, and the successful removal of byproducts.
Visualizations
Caption: General experimental workflow for the purification of products.
Caption: Troubleshooting logic for common impurities.
References
Enhancing the stability of Potassium (2,4-dichlorophenyl)trifluoroborate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Potassium (2,4-dichlorophenyl)trifluoroborate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, like most potassium organotrifluoroborates, is a crystalline solid that is significantly more stable than its corresponding boronic acid, particularly towards air and moisture.[1][2][3][4][5][6] When stored as a solid under appropriate conditions (cool, dry place), it is generally stable for extended periods.[3][4][5][7]
Q2: What are the primary factors that affect the stability of this compound in solution?
The primary pathway of decomposition in solution is hydrolysis, which converts the trifluoroborate back to the corresponding (2,4-dichlorophenyl)boronic acid.[8][9] The rate of this hydrolysis is influenced by several factors:
-
Solvent System: Protic solvents, such as water and alcohols, are required for hydrolysis to occur. The composition of the solvent mixture (e.g., THF/water) can significantly impact the stability.[8]
-
pH: The stability of organotrifluoroborates is pH-dependent.[8] In the context of cross-coupling reactions, the presence of a base is necessary to facilitate the reaction, which in turn affects the rate of hydrolysis.[8][10]
-
Temperature: Higher temperatures will generally accelerate the rate of hydrolysis.[8]
-
Presence of Lewis Acids: Lewis acids can potentially interact with the trifluoroborate, influencing its stability.[8]
Q3: My cross-coupling reaction using this compound is not working. What are some potential reasons?
Several factors could contribute to the poor performance of a cross-coupling reaction. A common issue is the balance between the rate of hydrolysis of the trifluoroborate to the active boronic acid and the rate of the catalytic turnover.[9] If the boronic acid is released too slowly, the coupling reaction will be sluggish. Conversely, if it is released too quickly and accumulates, it can lead to side reactions such as protodeboronation or oxidative homocoupling.[9] Other factors include the choice of catalyst, ligand, base, and solvent system, all of which need to be optimized for the specific substrates being used.[8][10]
Q4: How can I monitor the stability of my this compound solution?
The stability of the trifluoroborate in solution can be monitored by withdrawing aliquots from the solution at different time intervals and analyzing them using various analytical techniques.[8] 19F NMR and 11B NMR spectroscopy are particularly useful for directly observing the trifluoroborate and its potential degradation products.[8][11] Chromatographic methods such as LC-MS can also be employed to quantify the remaining starting material and the formation of any byproducts.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Incorrect Hydrolysis Rate | The "slow release" of the boronic acid from the trifluoroborate is crucial.[9] Adjust the water content in your solvent system or modify the base to optimize the hydrolysis rate. |
| Suboptimal Reaction Conditions | Systematically screen different palladium catalysts, ligands, bases (e.g., Cs2CO3, K2CO3), and solvent systems (e.g., THF/water, toluene/water).[8][10] |
| Poor Solubility | Potassium trifluoroborates can have limited solubility in apolar organic solvents.[12] Ensure your chosen solvent system allows for sufficient dissolution of all reactants. |
| Reagent Degradation | While generally stable, ensure your solid this compound has been stored correctly. Prepare solutions fresh before use for best results. |
Issue 2: Presence of Significant Byproducts (e.g., Protodeboronation, Homocoupling)
| Potential Cause | Troubleshooting Step |
| Boronic Acid Accumulation | The rate of trifluoroborate hydrolysis may be too fast compared to the catalytic cycle.[9] Try reducing the amount of water in the solvent system or using a milder base to slow down the release of the boronic acid. |
| Oxygen Contamination | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling of the boronic acid.[8] |
Quantitative Data Summary
| Potassium Organotrifluoroborate | Half-life (t1/2) in minutes | Conditions |
| Styryl trifluoroborate | 27 | Basic |
| Phenylethynyl trifluoroborate | 57,000 | Basic |
| Data extracted from a study on organotrifluoroborate hydrolysis.[9] |
Experimental Protocols
Protocol for Monitoring the Hydrolytic Stability of this compound
This protocol is adapted from general procedures for studying the stability of potassium organotrifluoroborates.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., THF).
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, add the chosen solvent system (e.g., a specific ratio of THF to water) and any additives being tested (e.g., a base such as Cs2CO3).
-
Temperature Control: Bring the mixture to the desired experimental temperature and allow it to equilibrate.
-
Initiation: Initiate the experiment by adding a known volume of the this compound stock solution to the reaction vessel.
-
Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Immediately quench any further degradation in the aliquots. This can be achieved by rapid cooling or by adjusting the pH.
-
Analysis: Analyze the aliquots using a suitable analytical method (e.g., 19F NMR, 11B NMR, or LC-MS) to quantify the concentration of the remaining this compound and the formation of (2,4-dichlorophenyl)boronic acid.
-
Data Analysis: Plot the concentration of this compound versus time to determine its rate of decomposition under the tested conditions.
Visualizations
Caption: Proposed stepwise hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide for Researchers: Potassium (2,4-dichlorophenyl)trifluoroborate vs. (2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between potassium (2,4-dichlorophenyl)trifluoroborate and its corresponding boronic acid, (2,4-dichlorophenyl)boronic acid, offering insights into their performance, stability, and handling, supported by experimental data.
The landscape of Suzuki-Miyaura cross-coupling has evolved, with potassium organotrifluoroborates emerging as a superior alternative to the traditionally used boronic acids.[1][2] This is primarily attributed to the enhanced stability and handling characteristics of trifluoroborate salts. While both this compound and (2,4-dichlorophenyl)boronic acid serve as effective coupling partners for the introduction of the 2,4-dichlorophenyl moiety, their distinct properties can significantly impact reaction outcomes, reproducibility, and overall laboratory workflow.
Executive Summary: The Trifluoroborate Advantage
This compound offers several key advantages over (2,4-dichlorophenyl)boronic acid, primarily stemming from its tetracoordinate boron center. This structural feature imparts greater stability, making it less susceptible to common side reactions that plague boronic acids.
Key Advantages of this compound:
-
Enhanced Stability: Trifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4] This contrasts sharply with boronic acids, which can be prone to dehydration to form cyclic boroxines, complicating stoichiometry, and are susceptible to protodeboronation, especially under the basic conditions of the Suzuki-Miyaura reaction.[3][5] (2,4-Dichlorophenyl)boronic acid, being an electron-deficient arylboronic acid, is particularly prone to protodeboronation.[6]
-
Ease of Handling and Storage: The stability of potassium trifluoroborates allows for indefinite storage at room temperature without special precautions.[3] Boronic acids, on the other hand, often require more careful storage to prevent degradation.[7]
-
Improved Reproducibility: Due to their well-defined structure and stability, reactions with potassium trifluoroborates often lead to more consistent and reproducible yields. The challenges in purifying boronic acids and their uncertain stoichiometry can lead to variability in reaction outcomes.[2]
-
Higher Yields in Challenging Systems: For substrates that are prone to side reactions or are otherwise challenging, trifluoroborates can provide significantly higher yields compared to their boronic acid counterparts.[8]
Data Presentation: A Comparative Overview
Table 1: Physicochemical Properties
| Property | This compound | (2,4-Dichlorophenyl)boronic acid |
| Molecular Formula | C₆H₃BCl₂F₃K | C₆H₅BCl₂O₂ |
| Molecular Weight | 252.90 g/mol [9] | 190.82 g/mol [7] |
| Appearance | White to off-white crystalline powder | White to slight yellow crystalline powder[7] |
| Melting Point | >300 °C | 246-249 °C[7][10] |
| Stability | Air and moisture stable[11] | Prone to dehydration and protodeboronation[3][5] |
| Storage | Room temperature[3] | 0-8 °C[7] |
Table 2: Representative Suzuki-Miyaura Coupling Performance
It is important to note that the following data is compiled from different studies with varying reaction conditions and substrates, and therefore does not represent a direct head-to-head comparison.
| Coupling Partner | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Potassium aryltrifluoroborate (general) | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 89 | [12] |
| Aryl Chloride | Potassium alkyltrifluoroborate (general) | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 | [13] |
| 4-Bromoanisole | Phenylboronic acid (general) | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | 24 | 95 | [14] |
| Aryl Halide | Arylboronic acid (general) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide representative experimental protocols for the synthesis of this compound and its application, alongside a protocol for the use of (2,4-dichlorophenyl)boronic acid in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is a general procedure for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids.[11]
Materials:
-
(2,4-Dichlorophenyl)boronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetonitrile (MeCN)
Procedure:
-
In a round-bottomed flask, dissolve (2,4-dichlorophenyl)boronic acid (1.0 equiv) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
A thick white precipitate of this compound will form.
-
Remove the ice bath and stir the mixture at room temperature for 20-30 minutes.
-
Remove the solvent under reduced pressure.
-
Add acetonitrile to the residue and heat to reflux to dissolve the product and leave excess KHF₂ undissolved.
-
Cool the mixture to room temperature and filter to remove the insoluble KHF₂.
-
The filtrate is concentrated under reduced pressure to yield this compound as a white solid.
Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This is a general protocol and may require optimization for specific substrates.[8][13]
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of (2,4-Dichlorophenyl)boronic acid with an Aryl Halide
This is a general protocol and may require optimization for specific substrates.[15]
Materials:
-
(2,4-Dichlorophenyl)boronic acid (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add (2,4-dichlorophenyl)boronic acid, the aryl halide, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 70-80 °C with stirring until the reaction is complete (monitor by TLC or GC/LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: Comparison of attributes between the boronic acid and trifluoroborate.
Caption: Workflow for the synthesis of potassium trifluoroborate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, this compound represents a significant advancement over (2,4-dichlorophenyl)boronic acid. Its superior stability, ease of handling, and potential for higher, more consistent yields in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool. While boronic acids remain useful reagents, the adoption of trifluoroborate salts can lead to more efficient, reliable, and reproducible synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. potassium (2,4-dichlorophenyl)-trifluoroboranuide - 192863-38-0 - Structure, Synthesis, Properties [organoborons.com]
- 10. 2,4-Dichlorophenylboronic acid | 68716-47-2 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Quantifying Potassium (2,4-dichlorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of potassium (2,4-dichlorophenyl)trifluoroborate, a key organoboron reagent in modern synthetic chemistry, is crucial for process optimization, quality control, and regulatory compliance in drug development. This guide provides a comprehensive comparison of the principal analytical methodologies for its quantification, complete with detailed experimental protocols, performance data, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific information needed (e.g., purity of the anion versus total boron or potassium content). The following table summarizes the key performance characteristics of the most relevant techniques.
| Parameter | HPLC-UV | Quantitative 19F NMR | GC-MS (after derivatization) | ICP-OES/MS | Ion Chromatography |
| Principle | Chromatographic separation based on polarity with UV detection. | Nuclear magnetic resonance of the 19F nucleus. | Gas-phase separation of a volatile derivative with mass spectrometric detection. | Atomic emission or mass spectrometry of boron and potassium. | Ion-exchange separation of potassium ions with conductivity detection. |
| Analyte | (2,4-dichlorophenyl)trifluoroborate anion | (2,4-dichlorophenyl)trifluoroborate anion | 2,4-dichlorophenylboronic acid derivative | Total Boron and Potassium | Potassium cation (K+) |
| LOD/LOQ | Low µg/mL range | ~0.1-1 µg/mL[1] | ng/mL to pg/mL range (analyte dependent) | ppb to ppt range[2] | Low µg/mL range[3][4] |
| **Linearity (R²) ** | >0.999[5][6] | >0.999[1] | >0.99[7] | >0.999[2] | >0.999[4] |
| Precision (%RSD) | <2%[8][9] | <2%[1] | <15%[7] | <5%[2] | <2%[4] |
| Accuracy (% Recovery) | 98-102%[8][9] | 98-102%[1] | 85-115%[7] | 95-105%[2][10] | 98-102%[4] |
| Throughput | High | Medium | Medium | High | High |
| Key Advantage | Widely available, robust for purity determination. | Absolute quantification without a specific reference standard, structural information. | High sensitivity and selectivity. | Very high sensitivity for elemental composition. | Selective for the potassium counter-ion. |
| Key Limitation | Requires a UV chromophore. | Lower sensitivity than chromatographic methods. | Requires derivatization, which can be complex. | Destructive, provides no structural information on the anion. | Only quantifies the cation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for determining the purity of the (2,4-dichlorophenyl)trifluoroborate anion.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 230 nm (or a wavelength of maximum absorbance for the dichlorophenyl chromophore)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the analyte by comparing its peak area to the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Quantitative 19F Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute quantification of the trifluoroborate anion without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Acetone-d6)
-
Internal standard with a known purity and a 19F signal that does not overlap with the analyte signal (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a 19F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.[11]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Phase the spectrum and perform baseline correction.
-
-
Quantification:
-
Integrate the signal for the trifluoroborate anion and the signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS where N is the number of fluorine atoms, M is the molar mass, and Purity is the purity of the internal standard.
-
Workflow for Quantitative 19F NMR Analysis
Caption: Workflow for the quantification of this compound by quantitative 19F NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
This method involves the conversion of the non-volatile trifluoroborate to a more volatile boronic acid derivative, typically a silyl ester, for analysis by GC-MS.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Autosampler.
Reagents:
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[7][12]
-
2,4-Dichlorophenylboronic acid (for method development and as a reference).
Procedure:
-
Hydrolysis to Boronic Acid: The this compound is first hydrolyzed to 2,4-dichlorophenylboronic acid. This can be achieved by dissolving the sample in a suitable solvent and adjusting the pH.
-
Derivatization:
-
Evaporate a known amount of the boronic acid solution to dryness under a stream of nitrogen.
-
Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., 100 µL of acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: e.g., start at 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the silylated derivative.
-
-
Quantification: Prepare a calibration curve using derivatized standards of 2,4-dichlorophenylboronic acid. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Workflow for GC-MS Analysis after Derivatization
Caption: Workflow for the quantification of this compound by GC-MS after derivatization.
Alternative and Complementary Methods
For a comprehensive analysis, the following techniques can be employed to quantify the elemental composition of the sample.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for the determination of total boron and potassium content.[2][10][13] The sample is digested in a strong acid matrix before analysis. While destructive, these methods provide accurate elemental composition.
-
Ion Chromatography (IC): This technique is particularly useful for the selective quantification of the potassium cation (K+).[3][4][14] It can be used to verify the stoichiometry of the salt and to detect other cationic impurities.[3]
Conclusion
The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV is a robust and widely accessible method for purity determination. Quantitative 19F NMR offers the advantage of absolute quantification and structural confirmation. GC-MS, after a necessary derivatization step, provides excellent sensitivity and selectivity. For elemental composition, ICP-OES/MS and Ion Chromatography are powerful complementary techniques. Proper method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the obtained results.[8][9]
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
A Comparative Guide to Monitoring the Suzuki-Miyaura Cross-Coupling of Potassium (2,4-dichlorophenyl)trifluoroborate: ¹⁹F NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Among the various organoboron reagents utilized, potassium organotrifluoroborates have gained prominence due to their stability to air and moisture, ease of handling, and generally high yields in cross-coupling reactions.[1] Monitoring the progress of these reactions is crucial for optimization, kinetic studies, and ensuring complete conversion. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for monitoring the Suzuki-Miyaura reaction of potassium (2,4-dichlorophenyl)trifluoroborate.
¹⁹F NMR Analysis: A Powerful Tool for Reaction Monitoring
Given the presence of three fluorine atoms in the trifluoroborate moiety, ¹⁹F NMR spectroscopy presents a highly effective and direct method for monitoring the reaction progress. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.[2][3] The large chemical shift range of ¹⁹F NMR often allows for the clear resolution of signals for the starting material and any fluorine-containing products or intermediates, minimizing the issue of signal overlap that can complicate ¹H NMR spectra.[2][4]
Table 1: Quantitative Data Comparison of Analytical Methods
| Analytical Method | Sample Preparation | Analysis Time per Sample | Data Output | Key Advantages | Key Limitations |
| ¹⁹F NMR Spectroscopy | Minimal: Dilution in a suitable solvent (deuterated solvent not always necessary for benchtop NMR).[5] | Short: Typically 1-10 minutes.[2] | Quantitative data on the concentration of starting material and fluorine-containing products.[2] | High specificity, minimal sample preparation, non-destructive, provides structural information.[2][6] | Requires access to an NMR spectrometer, lower sensitivity compared to mass spectrometry.[7] |
| High-Performance Liquid Chromatography (HPLC) | Aliquot quenching, dilution, and filtration. | Moderate: 10-30 minutes. | Quantitative data on starting materials, products, and byproducts (with appropriate standards). | High sensitivity, widely available, suitable for a broad range of compounds. | Requires method development, potential for co-elution, consumption of solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Aliquot quenching, extraction, and possible derivatization. | Moderate: 15-45 minutes. | Quantitative and qualitative data on volatile components. | High sensitivity and selectivity, provides mass information for peak identification. | Not suitable for non-volatile or thermally labile compounds.[7] |
Experimental Protocols
¹⁹F NMR Reaction Monitoring
This protocol outlines the in situ monitoring of the Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound (CAS: 192863-38-0)[8]
-
Aryl halide coupling partner (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., RuPhos)[9]
-
Base (e.g., K₂CO₃)[9]
-
Solvent system (e.g., 10:1 Toluene/H₂O)[9]
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, base, and internal standard.
-
Add the solvent system and stir the mixture.
-
Add the palladium catalyst and ligand to initiate the reaction.
-
At specified time points, withdraw an aliquot of the reaction mixture and transfer it to an NMR tube containing a deuterated solvent (e.g., CDCl₃) to lock the spectrometer. For benchtop NMR with an external lock, this step may be simplified.[5]
-
Acquire a ¹⁹F NMR spectrum. The signal for the trifluoroborate starting material is expected to appear in the range of -129 to -141 ppm.[10]
-
Integrate the signal of the starting material and the internal standard.
-
The consumption of the starting material can be quantified by comparing the integral of its ¹⁹F NMR signal to the integral of the internal standard over time.
Alternative Monitoring Protocol: HPLC Analysis
Procedure:
-
Set up the reaction as described in the ¹⁹F NMR protocol, including an internal standard suitable for HPLC (e.g., a compound with a distinct retention time and UV activity).
-
At specified time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched aliquot to an appropriate concentration for HPLC analysis.
-
Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Analyze the chromatogram to determine the peak areas of the starting material, product, and internal standard.
-
Calculate the conversion of the starting material based on the relative peak areas.
Visualizing the Workflow and Concepts
Conclusion
For monitoring the Suzuki-Miyaura cross-coupling of this compound, ¹⁹F NMR spectroscopy offers significant advantages in terms of speed, simplicity of sample preparation, and the direct, unambiguous nature of the data obtained. It is particularly well-suited for reaction optimization and kinetic studies where rapid feedback is essential.
HPLC and GC-MS remain powerful alternatives, especially when high sensitivity is required or when analyzing complex reaction mixtures for byproduct formation. The choice of analytical method will ultimately depend on the specific research goals, available instrumentation, and the properties of the substrates and products involved. For routine and detailed kinetic analysis of this specific reaction, the benefits of ¹⁹F NMR make it a superior choice.
References
- 1. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. azom.com [azom.com]
- 7. benchchem.com [benchchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different palladium catalysts for Potassium (2,4-dichlorophenyl)trifluoroborate coupling
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Potassium (2,4-dichlorophenyl)trifluoroborate
For researchers engaged in synthetic organic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners has gained significant traction due to their enhanced stability to air and moisture compared to boronic acids.[1][2] This guide provides a comparative analysis of different palladium catalyst systems for the coupling of this compound with various aryl halides, offering insights into catalyst selection for this specific transformation.
While direct comparative studies on this compound are limited, this guide extrapolates data from studies on structurally similar aryltrifluoroborates to provide a useful performance benchmark. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of three common palladium catalyst systems for the Suzuki-Miyaura coupling of aryltrifluoroborates with aryl halides. The data presented is a composite from various studies on substrates similar to this compound and is intended to provide a general performance overview.
| Catalyst System | Aryl Halide Partner | Typical Catalyst Loading (mol %) | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / RuPhos | Aryl Chlorides | Pd(OAc)₂: 2, RuPhos: 4 | Toluene/H₂O, K₂CO₃, 80-85 °C, 12-24h | Good to Excellent | [1][2][3] |
| PdCl₂(dppf)·CH₂Cl₂ | Aryl Bromides & Chlorides | 0.5 - 2 | i-PrOH/H₂O, t-BuNH₂, 80 °C, 12-24h | Good to Excellent | [4][5] |
| Pd(PPh₃)₄ | Aryl Bromides | 2 | Toluene/H₂O, Cs₂CO₃, 80-100 °C, 2-12h | Moderate to Good | [6] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for each of the catalyst systems.
Protocol 1: Pd(OAc)₂ / RuPhos Catalyzed Coupling
This protocol is adapted from general procedures for the coupling of potassium aryltrifluoroborates with aryl chlorides.[1][2]
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), this compound (1.05 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and deionized water (e.g., 10:1 ratio).
-
In a separate vial, weigh palladium(II) acetate (2 mol %) and RuPhos (4 mol %) and add this mixture to the Schlenk tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-85 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: PdCl₂(dppf)·CH₂Cl₂ Catalyzed Coupling
This protocol is based on conditions found to be effective for deactivated aryltrifluoroborates.[4][5]
Materials:
-
This compound
-
Aryl bromide or chloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
tert-Butylamine (t-BuNH₂)
-
Isopropanol (i-PrOH)
-
Deionized water
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and PdCl₂(dppf)·CH₂Cl₂ (0.5-2 mol %).
-
Add a mixture of isopropanol and water as the solvent.
-
Add tert-butylamine as the base.
-
Heat the reaction mixture at 80 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Protocol 3: Pd(PPh₃)₄ Catalyzed Coupling
This protocol outlines a classic approach using tetrakis(triphenylphosphine)palladium(0).[6]
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a reaction flask, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), cesium carbonate (3.0 equiv.), and Pd(PPh₃)₄ (2 mol %).
-
Add toluene and water as the solvent system.
-
Heat the reaction mixture at 80-100 °C for the required time (typically 2-12 hours).
-
Monitor the reaction by an appropriate method (TLC, GC-MS).
-
Upon completion, cool the reaction and perform a standard aqueous workup.
-
Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for performing the Suzuki-Miyaura coupling is outlined below.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
A Comparative Guide to Potassium Organotrifluoroborates versus Other Organoboron Reagents
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of reaction efficiency, substrate scope, and overall success. For researchers, scientists, and drug development professionals, the quest for stable, versatile, and high-performing reagents is perpetual. This guide provides an objective comparison of potassium organotrifluoroborates against other commonly employed organoboron reagents, namely boronic acids, boronic esters, and MIDA (N-methyliminodiacetic acid) boronates. The advantages of potassium organotrifluoroborates are substantiated by experimental data, detailed protocols, and illustrative diagrams to facilitate informed reagent selection.
The Ascendancy of Potassium Organotrifluoroborates: A Paradigm of Stability and Reactivity
Potassium organotrifluoroborates have emerged as superior alternatives to traditional organoboron reagents, addressing many of their inherent limitations.[1][2] These crystalline, free-flowing solids offer a unique combination of exceptional stability and robust reactivity, making them invaluable assets in the synthesis of complex molecules.[1][3]
The primary advantages of potassium organotrifluoroborates stem from the tetracoordinate nature of the boron atom. This structural feature imparts remarkable stability to air and moisture, a stark contrast to boronic acids which are often prone to decomposition and can be challenging to purify.[1][4] This inherent stability simplifies storage and handling, allowing for indefinite benchtop storage at room temperature without the need for special precautions.[3][5] Consequently, this leads to more reliable and reproducible cross-coupling reactions, often with higher yields, especially for challenging substrates.[2]
In contrast, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1] While boronic esters exhibit greater stability than boronic acids, they can be susceptible to hydrolysis.[1] The enhanced stability of organotrifluoroborates allows them to be carried through multi-step syntheses where boronic acids or esters might necessitate protection and deprotection steps.[1] Furthermore, their tetracoordinate structure renders them less susceptible to protodeboronation, a common side reaction that plagues many boronic acids.[2][3]
MIDA boronates have been developed as another class of bench-stable organoboron reagents.[6] While they offer the advantage of being amenable to chromatography, their application in cross-coupling reactions can be less efficient, sometimes requiring hydrolysis back to the boronic acid prior to coupling, which diminishes synthetic efficiency.[6] Moreover, the use of the MIDA protecting group can be economically less favorable due to its higher cost and reduced atom economy.[6]
Quantitative Performance Comparison
The superior performance of potassium organotrifluoroborates is evident in the yields achieved in Suzuki-Miyaura cross-coupling reactions. While a comprehensive side-by-side comparison under identical conditions is often challenging as reaction conditions are typically optimized for each reagent class, the following table compiles data from various studies to illustrate the relative performance.
| Entry | Organoboron Reagent | Electrophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [7] |
| 2 | Phenylboronic Acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [7] (comparative example) |
| 3 | Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 65 | 12 | 72 | [8] |
| 4 | Vinylboronic Acid Anhydride | 4-Bromoanisole | Pd(PPh₃)₄ | NaOEt | Benzene | Reflux | 2 | 58 | [9] (comparative example) |
| 5 | Potassium Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 98 | [10] |
| 6 | Thiophen-2-ylboronic Acid | 4-Chlorobenzonitrile | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [10] (comparative example) |
| 7 | Potassium Cyclopropyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂/XPhos | K₂CO₃ | CPME/H₂O | 100 | 18 | 85 | [11] (related example) |
| 8 | Cyclopropylboronic Acid | 4-Chloroanisole | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | Low to moderate | [11] (general observation) |
Note: Reaction conditions and catalysts are often optimized for each specific transformation and may not be directly comparable. The yields reported are isolated yields.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
A common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Procedure:
-
Phenylboronic acid (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The precipitate is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a potassium secondary alkyltrifluoroborate with an aryl chloride.[3]
Procedure:
-
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (5 mL) and deionized water (0.5 mL) are then added via syringe.
-
The mixture is stirred and sparged with argon for 15 minutes.
-
In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined.
-
The catalyst/ligand mixture is added to the reaction mixture under a positive pressure of argon.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in organoboron chemistry, offering a compelling combination of stability, reactivity, and ease of use. Their superior performance, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, makes them an invaluable tool for synthetic chemists in academic and industrial settings. The adoption of these reagents can lead to more efficient, reliable, and reproducible synthetic routes, ultimately accelerating the discovery and development of novel chemical entities. By understanding the distinct advantages of potassium organotrifluoroborates over other organoboron reagents, researchers can make more strategic choices in their synthetic endeavors, leading to improved outcomes and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Alternative reagents to Potassium (2,4-dichlorophenyl)trifluoroborate for dichlorophenyl moiety introduction
For researchers, scientists, and drug development professionals, the efficient introduction of specific structural motifs is a cornerstone of modern organic synthesis. The 2,4-dichlorophenyl group is a common substituent in many biologically active molecules and advanced materials. While potassium (2,4-dichlorophenyl)trifluoroborate has proven to be a valuable reagent for this purpose, a range of alternative reagents exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Executive Summary
The primary alternatives to this compound for introducing the 2,4-dichlorophenyl moiety are (2,4-dichlorophenyl)boronic acid, N-methyliminodiacetic acid (MIDA) boronates, organosilicon reagents, and Grignard reagents. The choice of reagent is often dictated by the specific requirements of the synthetic route, including stability, reactivity, functional group tolerance, and the desired reaction conditions.
-
This compound: Known for its high stability, ease of handling, and slow release of the corresponding boronic acid under reaction conditions, which can minimize side reactions.[1]
-
(2,4-dichlorophenyl)boronic acid: The direct precursor to the trifluoroborate salt, it is a widely used reagent in Suzuki-Miyaura cross-coupling reactions. However, it can be prone to protodeboronation and trimerization to the corresponding boroxine.
-
(2,4-dichlorophenyl)MIDA boronate: A highly stable, crystalline, and easily purified alternative. Its key advantage lies in its compatibility with a wide range of reaction conditions and its utility in iterative cross-coupling strategies.[2]
-
(2,4-dichlorophenyl)silanes: Utilized in the Hiyama cross-coupling, these reagents offer an alternative to boron-based methods and are known for their low toxicity. The reaction typically requires activation with a fluoride source or under fluoride-free conditions with specific silanol reagents.[3]
-
2,4-dichlorophenyl Grignard reagents: Employed in the Kumada cross-coupling, these are highly reactive nucleophiles. Their high reactivity, however, limits their functional group tolerance.[4]
Performance Comparison
| Reagent Class | Coupling Reaction | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Potassium Aryltrifluoroborates | Suzuki-Miyaura | High stability, crystalline, easy to handle, slow release of boronic acid.[1] | Requires hydrolysis to the active boronic acid in situ. | 80-95[5][6] |
| Arylboronic Acids | Suzuki-Miyaura | Readily available, well-established reactivity. | Prone to protodeboronation and boroxine formation.[7] | 70-95[8][9] |
| Aryl MIDA Boronates | Suzuki-Miyaura | Exceptionally stable, crystalline, chromatographable, suitable for iterative cross-coupling.[2] | Requires deprotection to the active boronic acid. | 75-95 |
| Arylsilanes (e.g., Aryltrimethoxysilanes) | Hiyama | Low toxicity, stable.[3] | Often requires a fluoride source or specific activators. | 70-95[7][10] |
| Aryl Grignard Reagents | Kumada | High reactivity, readily prepared.[4] | Low functional group tolerance, sensitive to moisture and air. | 70-90[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these synthetic methods. Below are representative procedures for each class of reagent.
Protocol 1: Suzuki-Miyaura Coupling of (2,4-Dichlorophenyl)boronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with (2,4-dichlorophenyl)boronic acid.
Materials:
-
(2,4-Dichlorophenyl)boronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), (2,4-dichlorophenyl)boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hiyama Coupling of (2,4-Dichlorophenyl)trimethoxysilane
This protocol outlines a general procedure for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with (2,4-dichlorophenyl)trimethoxysilane.[7]
Materials:
-
(2,4-Dichlorophenyl)trimethoxysilane
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Fluoride source (e.g., TBAF)
-
Solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (5 mL) and stir for 10 minutes at room temperature.
-
Add the aryl halide (1.0 mmol) and (2,4-dichlorophenyl)trimethoxysilane (1.5 mmol).
-
Add the fluoride source (1.5 mmol, as a 1M solution in THF).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Kumada Coupling of 2,4-Dichlorophenylmagnesium Bromide
This protocol provides a general method for the nickel- or palladium-catalyzed cross-coupling of an aryl halide with a Grignard reagent.[4]
Materials:
-
2,4-Dichlorobromobenzene (for Grignard preparation)
-
Magnesium turnings
-
Aryl halide (e.g., 4-chloroanisole)
-
Catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or Diethyl ether)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Part A: Preparation of 2,4-Dichlorophenylmagnesium Bromide
-
Activate magnesium turnings (1.2 mmol) in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of 2,4-dichlorobromobenzene (1.0 mmol) in anhydrous THF (5 mL) dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining solution and stir at room temperature until the magnesium is consumed.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, add the catalyst (0.05 mmol) and the aryl halide (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C.
-
Slowly add the freshly prepared 2,4-dichlorophenylmagnesium bromide solution from Part A to the catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different reagents and their corresponding cross-coupling reactions, the following diagrams are provided.
Figure 1. Comparison of cross-coupling reaction pathways.
Figure 2. Suzuki-Miyaura catalytic cycle.
Conclusion
The selection of a reagent for the introduction of the 2,4-dichlorophenyl moiety is a critical decision in the design of a synthetic route. This compound offers a balance of stability and reactivity, making it a reliable choice for many applications. However, for syntheses requiring exceptional stability and compatibility with a broad range of reagents, (2,4-dichlorophenyl)MIDA boronate presents a superior alternative. For reactions where functional group tolerance is not a primary concern and high reactivity is desired, Grignard reagents remain a viable option. Organosilanes provide a less toxic alternative to some organometallic reagents, with ongoing developments making the Hiyama coupling increasingly attractive. Ultimately, the optimal choice will depend on a careful consideration of the specific reaction context, including the nature of the substrate, desired reaction conditions, and overall synthetic strategy.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Reaction Products: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's chemical identity and purity is a critical step in the synthesis workflow. This guide provides an objective comparison of X-ray crystallography against other common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Single-crystal X-ray crystallography stands as the gold standard for the determination of a molecule's three-dimensional structure, providing unequivocal proof of its atomic arrangement.[1] However, the necessity of a suitable single crystal can be a significant bottleneck.[2] Consequently, a variety of spectroscopic and analytical techniques are often employed to provide complementary data for the comprehensive validation of a reaction product. This guide will compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, offering insights into their respective strengths, limitations, and practical applications in the validation of small molecule reaction products.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on a variety of factors including the nature of the sample, the information required, and the available resources. The following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis in the context of validating small molecule reaction products.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Primary Information | 3D molecular structure, stereochemistry, packing | Molecular structure, connectivity, stereochemistry | Molecular weight, fragmentation patterns | Elemental composition (%C, H, N, S, etc.) |
| Sample Requirements | Single crystal (0.1-0.5 mm)[3] | 1-25 mg (¹H), 5-100 mg (¹³C) dissolved in deuterated solvent[4][5] | ng to µg amounts, often in solution[6] | 1-5 mg of solid or liquid sample[7][8] |
| Analysis Time | Hours to days (including crystal screening and data collection)[3] | Minutes (¹H) to hours (¹³C, 2D NMR) per sample[4][9] | Minutes per sample (LC-MS)[10] | ~10 minutes per CHNS analysis[7] |
| Resolution/Accuracy | Atomic resolution (typically < 1 Å)[11] | High resolution for chemical shifts and coupling constants | High mass accuracy (ppm level with HRMS) | Within ±0.4% of calculated values is generally acceptable[12] |
| Quantitative Capability | Not typically used for quantification of mixtures | Inherently quantitative (qNMR) | Requires calibration with standards for quantification[13] | Provides quantitative elemental composition[7] |
| Key Advantage | Unambiguous structure determination[1] | Excellent for structural elucidation in solution[14] | High sensitivity and molecular weight determination[15] | Confirms elemental formula[16] |
| Key Limitation | Requires a high-quality single crystal | Lower sensitivity than MS, can have overlapping signals[14] | Does not provide detailed 3D structural information | Does not provide structural information beyond the elemental formula[17] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the reaction product.
Single-Crystal X-ray Diffraction
This protocol outlines the typical steps for determining the structure of a small molecule from a single crystal.
-
Crystal Selection and Mounting:
-
Data Collection:
-
Center the crystal in the X-ray beam of a diffractometer.[19]
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.[18]
-
Proceed with a full data collection, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.[19]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to correct for experimental factors and obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques to obtain an initial model of the atomic positions.[2]
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
-
Structure Validation:
-
Validate the final structure for geometric reasonability and to check for any inconsistencies.
-
NMR Spectroscopy (¹H and ¹³C)
This protocol describes the preparation and analysis of a small molecule sample by ¹H and ¹³C NMR.
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[20]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A typical experiment takes a few minutes.[5]
-
Acquire a ¹³C NMR spectrum. This may take from 20 minutes to several hours depending on the sample concentration.[4]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate the structure. These experiments provide information about proton-proton and proton-carbon correlations.[14]
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to determine the connectivity of atoms in the molecule.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general procedure for the analysis of a reaction product by LC-MS.
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). A typical concentration for analysis is in the range of 1-10 µg/mL.[10]
-
Filter the sample to remove any particulate matter.
-
-
LC-MS System Setup:
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire data, recording both the chromatogram (signal intensity versus retention time) and the mass spectra of the eluting components.[24]
-
-
Data Analysis:
-
Identify the peak corresponding to the reaction product in the chromatogram.
-
Analyze the mass spectrum of this peak to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[15]
-
Elemental Analysis (CHNS)
This protocol describes the determination of the weight percent of carbon, hydrogen, nitrogen, and sulfur in a sample.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dry, homogeneous reaction product into a tin capsule.[8]
-
-
Instrument Setup:
-
Calibrate the elemental analyzer using a certified standard with known elemental composition.[25]
-
-
Analysis:
-
Data Interpretation:
-
The instrument software calculates the weight percentage of each element in the sample.
-
Compare the experimental percentages to the calculated values for the expected molecular formula. A good match (typically within ±0.4%) provides strong evidence for the proposed formula.[12]
-
Visualization of Validation Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for validating a reaction product.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. excillum.com [excillum.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. answers.uillinois.edu [answers.uillinois.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. Elemental analysis under scrutiny again as competition raises accuracy questions | News | Chemistry World [chemistryworld.com]
- 18. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 19. scispace.com [scispace.com]
- 20. books.rsc.org [books.rsc.org]
- 21. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 22. researchgate.net [researchgate.net]
- 23. gentechscientific.com [gentechscientific.com]
- 24. LC-MS/MS analysis [protocols.io]
- 25. rsc.org [rsc.org]
- 26. measurlabs.com [measurlabs.com]
A Comparative Kinetic Guide to Suzuki-Miyaura Reactions: The Case of Potassium (2,4-dichlorophenyl)trifluoroborate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and kinetics. This guide provides a comparative analysis of the kinetic performance of potassium (2,4-dichlorophenyl)trifluoroborate in Suzuki-Miyaura reactions, benchmarked against other commonly employed boronic acids and their trifluoroborate salts. The insights presented are supported by established mechanistic principles and experimental data from analogous systems.
Potassium organotrifluoroborates have emerged as highly effective alternatives to the more traditional boronic acids, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][2] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[2][3]
Performance Comparison: Kinetic Profile of this compound
While specific, publicly available kinetic data for the Suzuki-Miyaura reaction with this compound is limited, its reactivity can be inferred from established principles of physical organic chemistry and by comparison with related aryltrifluoroborates and arylboronic acids. The electronic nature of the substituents on the aromatic ring of the organoboron reagent significantly influences the transmetalation step, which is often the rate-determining step in the catalytic cycle.
The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound is expected to decrease its nucleophilicity. This, in turn, can lead to a slower rate of transmetalation compared to electron-rich or unsubstituted phenyltrifluoroborates. However, the enhanced stability of trifluoroborate salts compared to their boronic acid counterparts can lead to more consistent and reproducible reaction profiles, often resulting in higher overall yields.[1]
Quantitative Kinetic Data Comparison
| Boronic Acid/Trifluoroborate | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Initial Rate (Relative) | Notes |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~5.0 | Baseline for comparison of an electron-neutral system.[4][5] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Toluene | K₂CO₃ | 100 | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[5] |
| 4-Trifluoromethylphenylboronic Acid | 4-Bromobenzotrifluoride | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 100 | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[5] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | Not Reported | High yield (98%) achieved under sonication, suggesting efficient coupling despite electron-withdrawing groups.[4] |
| This compound (Expected) | Generic Aryl Halide | Pd(OAc)₂ / RuPhos | Toluene/H₂O | K₂CO₃ | 80 | Slower than Phenylboronic Acid | The two electron-withdrawing chloro-substituents are expected to decrease the rate of transmetalation. However, the trifluoroborate salt offers enhanced stability.[1] |
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.
References
Enhanced Reproducibility in Suzuki-Miyaura Coupling: A Comparative Guide to Potassium (2,4-dichlorophenyl)trifluoroborate
For researchers, scientists, and drug development professionals seeking robust and reliable methods for carbon-carbon bond formation, Potassium (2,4-dichlorophenyl)trifluoroborate presents a superior alternative to its boronic acid counterpart in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison, supported by experimental data principles, to highlight the enhanced reproducibility and handling advantages of this trifluoroborate salt.
The inherent instability of many boronic acids can lead to challenges in reproducibility, stoichiometry, and storage.[1][2] Potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3] This stability translates to more consistent results and simplified handling in the laboratory.
Superior Performance by Design
The enhanced stability and performance of potassium trifluoroborates stem from the tetracoordinate nature of the boron atom. This structural feature renders them less susceptible to protodeboronation, a common degradation pathway for boronic acids that can lead to inconsistent yields and the need for excess reagent.[2] The result is a more reliable and reproducible cross-coupling reaction, which is particularly crucial in the synthesis of complex molecules for pharmaceutical and materials science applications.
Comparative Performance Data
While direct, head-to-head quantitative reproducibility studies for this compound are not extensively documented in publicly available literature, the general advantages of potassium trifluoroborates over boronic acids are well-established.[2] The following tables summarize typical yields for the synthesis of the trifluoroborate salt and provide a qualitative comparison of its expected performance in Suzuki-Miyaura cross-coupling reactions.
Table 1: Synthesis Yield of this compound
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| (2,4-dichlorophenyl)boronic acid | KHF₂ | Methanol/Water | High | Based on general procedures[3] |
Table 2: Qualitative Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | (2,4-dichlorophenyl)boronic acid |
| Reproducibility | High | Variable |
| Stability (Air & Moisture) | High | Low to Moderate |
| Handling | Easy (Crystalline solid) | Can be difficult (Often amorphous) |
| Stoichiometry | Near 1:1 | Often requires excess |
| Yield Consistency | High | Can be inconsistent |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of this compound
Materials:
-
(2,4-dichlorophenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolve (2,4-dichlorophenyl)boronic acid (1.0 equiv) in methanol (2.0 M) in a round-bottom flask.
-
To the stirred solution, add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes, during which a white precipitate will form.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration using a Büchner funnel.
-
Wash the solid with cold water, followed by acetone, and then diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (e.g., RuPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Toluene
-
Water
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equiv), the aryl halide (1.0 equiv), and the base (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 10:1 ratio).
-
In a separate vial, prepare the palladium catalyst and ligand mixture and add it to the reaction tube under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Advantages
The following diagrams illustrate the synthesis of this compound and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Potassium (2,4-dichlorophenyl)trifluoroborate
Hazard Identification and Personal Protective Equipment
Potassium (2,4-dichlorophenyl)trifluoroborate is expected to be a skin irritant, a serious eye irritant, and may cause respiratory irritation. The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times when handling the chemical.[1] Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use.[1][3] Wear appropriate protective clothing to prevent skin exposure.[2] |
| Laboratory coat | Should be fully buttoned to provide maximum coverage.[1] | |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
All weighing and transfer operations must be conducted in a calibrated and certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][2]
-
Prepare all necessary equipment, such as spatulas, weigh boats, and glassware, within the fume hood to minimize the movement of the chemical.[1]
-
-
Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.[1]
-
Carefully open the container inside the chemical fume hood to prevent the generation of dust.[1]
-
Use a clean, dry spatula to weigh the desired amount of the chemical onto a weigh boat.
-
Transfer the chemical to the reaction vessel slowly and carefully to avoid dusting.[1]
-
Promptly and securely close the container after use.[1]
-
-
During Reaction:
-
Conduct all reactions within a chemical fume hood.[1]
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then goggles, then lab coat).[1]
-
Wash hands thoroughly with soap and water after handling the substance.[3]
-
Caption: Workflow for the safe handling of this compound.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (Manageable by trained personnel):
-
Alert personnel in the immediate area and restrict access.
-
Ensure adequate ventilation.
-
Contain the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[1]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
-
-
Large Spills (Requiring emergency response):
Caption: Decision-making workflow for a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. This includes empty containers, contaminated absorbents, and used personal protective equipment.
-
Segregate Waste: Do not mix waste containing this chemical with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
Collect Waste: Place all contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[1]
Important: Always consult your institution's specific hazardous waste management guidelines for detailed procedures and to ensure regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.[1][2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
